1-Iodo-4-methyl-2-(trifluoromethyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-iodo-4-methyl-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3I/c1-5-2-3-7(12)6(4-5)8(9,10)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDQHLMNWYQNTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)I)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735214 | |
| Record name | 1-Iodo-4-methyl-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369852-22-1 | |
| Record name | 1-Iodo-4-methyl-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Iodo-4-methyl-2-(trifluoromethyl)benzene chemical properties
An In-Depth Technical Guide to 1-Iodo-4-methyl-2-(trifluoromethyl)benzene: Properties, Reactivity, and Applications in Synthetic Chemistry
Section 1: Introduction & Strategic Importance
This compound is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its strategic value lies in the unique interplay of its three substituents on a single benzene ring: the reactive iodo group, the electronically-modifying trifluoromethyl group, and the sterically and electronically influential methyl group.
-
Iodo Group : As the most reactive of the halogens in palladium-catalyzed cross-coupling reactions, the iodo group serves as a versatile synthetic handle for the formation of new carbon-carbon and carbon-heteroatom bonds. Its high reactivity allows for selective transformations under mild conditions, often preserving other sensitive functional groups within a molecule.
-
Trifluoromethyl Group (-CF3) : The incorporation of a -CF3 group is a cornerstone of modern drug design.[1] This strongly electron-withdrawing and highly lipophilic moiety can profoundly enhance a molecule's metabolic stability by blocking sites of oxidative metabolism, increase its binding affinity through favorable interactions, and modulate its acidity (pKa) and membrane permeability.[2]
-
Methyl Group (-CH3) : Often referred to as a "magic methyl" in medicinal chemistry, the addition of a methyl group can improve potency and selectivity by optimizing steric fit within a target's binding pocket and can enhance pharmacokinetic properties by increasing lipophilicity or blocking metabolic pathways.
The specific 1, 2, 4-substitution pattern of these groups makes this molecule a bespoke scaffold for creating complex, three-dimensional structures. This guide provides a comprehensive overview of its properties, a plausible synthetic route, its characteristic reactivity in key transformations, and its application as a strategic tool for drug discovery professionals. It must be noted that this is a specialized reagent, and data for the pure substance is sparse; it is often generated and used as a mixture of isomers, a challenge this guide will address directly.
Section 2: Physicochemical & Spectroscopic Profile
Comprehensive experimental data for the isolated this compound is not widely available in the literature. The properties listed below are a combination of calculated values and data derived from an analysis of a known isomeric mixture.
Physicochemical Properties
| Property | Value / Description | Source / Method |
| IUPAC Name | This compound | - |
| Molecular Formula | C₈H₆F₃I | - |
| Molecular Weight | 286.04 g/mol | Calculated |
| CAS Number | Not assigned | - |
| Appearance | Expected to be a colorless to pale yellow liquid | Inferred from isomers |
| Boiling Point | Estimated ~190-210 °C at 760 mmHg | Inferred from isomers |
| Solubility | Insoluble in water; soluble in common organic solvents (THF, DCM, Toluene, etc.) | General property of aryl halides |
Spectroscopic Analysis
The most definitive data comes from a report describing this compound in a 1:1 mixture with its isomer, 2-iodo-4-methyl-1-(trifluoromethyl)benzene. A detailed analysis of the expected and reported spectra provides critical identification insights.
¹H NMR Spectroscopy
The proton NMR spectrum is complex due to the presence of two isomers. Based on known substituent effects, a plausible assignment of the reported signals for the mixture is as follows:
-
Reported signals (400 MHz, CDCl₃) : δ 7.87 (d, J = 8.4 Hz, 1H), 7.86 (s, 1H), 7.51 (d, J = 8.0 Hz, 1H), 7.46 (s, 1H), 7.23 (d, J = 8.0 Hz, 1H), 7.17 (d, J = 8.4 Hz, 1H), 2.42 (s, 3H), 2.39 (s, 3H).
-
Predicted Assignment for this compound :
-
The three aromatic protons would appear as a singlet (or narrowly split doublet) for the proton at C5, a doublet for the proton at C6, and a doublet for the proton at C3. The deshielding effect of the adjacent iodine would place the C3 proton far downfield.
-
The methyl signal would be a singlet around δ 2.4 ppm.
-
¹³C NMR Spectroscopy
-
C-I Carbon : The carbon atom attached to the iodine is expected to have a chemical shift in the range of 90-100 ppm.
-
CF₃ Carbon : The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF ≈ 270-280 Hz) with a chemical shift around 120-125 ppm.
-
Aromatic Carbons : Six distinct signals are expected in the aromatic region (120-145 ppm).
-
Methyl Carbon : A signal around 20-22 ppm is expected for the methyl group.
¹⁹F NMR Spectroscopy
A single, sharp singlet is expected for the -CF₃ group, likely in the range of δ -60 to -63 ppm relative to CFCl₃. The precise shift is sensitive to the solvent and electronic environment.
Section 3: Synthesis & Purification
Synthetic Rationale & Regioselectivity
The synthesis presents a classic challenge in regioselectivity. The methyl group is an activating ortho-, para-director, while the trifluoromethyl group is a deactivating meta-director.
-
-CH₃ group (at C3) directs iodination to positions 2, 4, and 6.
-
-CF₃ group (at C1) directs iodination to position 5.
The activating effect of the methyl group is generally dominant, leading to substitution primarily at the positions it activates (2, 4, 6). However, significant steric hindrance from the adjacent -CF₃ group at C1 can disfavor substitution at C2. This competition results in the formation of a mixture of iodinated isomers, including the desired This compound (from iodination at C6) and its isomer 2-iodo-4-methyl-1-(trifluoromethyl)benzene (from iodination at C2), which are notoriously difficult to separate by standard column chromatography.
Detailed Experimental Protocol: Electrophilic Iodination
This protocol is a representative procedure for aromatic iodination and should be adapted and optimized.
-
Setup : To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (98%, 5.0 equiv). Cool the flask to 0-5 °C in an ice-water bath.
-
Reagent Addition : Slowly add 3-methylbenzotrifluoride (1.0 equiv) to the stirred sulfuric acid, maintaining the internal temperature below 10 °C.
-
Iodinating Mixture Preparation : In a separate beaker, prepare a slurry of iodine (I₂, 0.5 equiv) and periodic acid (H₅IO₆, 0.25 equiv).
-
Reaction : Add the iodinating mixture portion-wise to the reaction flask over 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring : Allow the mixture to stir at 5-10 °C for 1 hour, then warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.
-
Workup : Carefully pour the reaction mixture onto crushed ice (10-20 vols). A precipitate or oil may form.
-
Extraction : Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 5 vols).
-
Washing : Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench excess iodine), saturated aqueous sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product mixture.
-
Purification : As separation of the primary isomers is challenging, the mixture is often used directly in subsequent steps where the isomers may be separated post-reaction or exhibit similar reactivity.
Section 4: Chemical Reactivity & Mechanistic Insights
The primary utility of this compound is as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The C-I bond is the weakest of the carbon-aryl halide bonds, making it highly susceptible to oxidative addition to a Pd(0) complex, which is the rate-determining step in many coupling cycles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, coupling the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester).
Protocol: Suzuki-Miyaura Coupling of Aryl Iodides
-
Setup : In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv).
-
Catalyst Addition : Add the palladium catalyst, for example, Pd(PPh₃)₄ (1-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ (1-2 mol%) with a suitable phosphine ligand (e.g., SPhos, XPhos).
-
Solvent Addition : Add a degassed solvent system, typically a mixture like Toluene/Water (4:1) or Dioxane/Water (4:1).
-
Reaction : Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup : Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification : Dry the organic layer over MgSO₄, concentrate, and purify the residue by flash column chromatography on silica gel to afford the biaryl product.
Sonogashira Coupling
The Sonogashira coupling is the premier method for synthesizing aryl alkynes by reacting an aryl halide with a terminal alkyne. The reaction is co-catalyzed by palladium and a copper(I) salt.
Protocol: Copper-Catalyzed Sonogashira Coupling
-
Setup : To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 1-5 mol%).
-
Solvent and Reagents : Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).
-
Alkyne Addition : Add the terminal alkyne (1.1-1.2 equiv) dropwise via syringe.
-
Reaction : Stir the mixture at room temperature or with gentle heating (40-60 °C). The reaction is often rapid (1-4 hours). Monitor by TLC or LC-MS.
-
Workup : Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.
-
Purification : Purify the crude product by flash column chromatography to isolate the desired aryl alkyne.
Section 5: Applications in Drug Discovery & Medicinal Chemistry
The true value of this building block is realized when considering its role in constructing potential therapeutic agents. The strategic placement of the three key functional groups allows medicinal chemists to fine-tune multiple properties simultaneously.
By using the C-I bond as an anchor point for diversification via cross-coupling, chemists can introduce a wide array of functionalities (R₁, R₂, R₃, etc.). The stable -CF₃ and -CH₃ groups then exert their influence on the final compound's biological activity and pharmacokinetic profile, providing a powerful platform for lead optimization.
Section 6: Safety, Handling, & Storage
While a specific safety data sheet for this compound is unavailable, the hazards can be reliably inferred from closely related isomers such as 1-Iodo-2-methyl-4-(trifluoromethyl)benzene (CAS 54978-36-8).
GHS Hazard Statements:
-
H302 : Harmful if swallowed.
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
H335 : May cause respiratory irritation.
Precautionary Measures:
-
Handling : Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Storage : Store in a tightly sealed container in a cool, dry, and dark place. Keep away from oxidizing agents and incompatible materials.
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Section 7: Conclusion
This compound represents a sophisticated and highly valuable building block for advanced synthetic applications. While its synthesis can be challenging, leading to isomeric mixtures, its reactivity profile—dominated by the versatile iodo group—allows for predictable and efficient incorporation into complex molecular architectures via palladium-catalyzed cross-coupling reactions. The combined influence of the trifluoromethyl and methyl groups provides medicinal chemists with powerful tools to modulate the biological and pharmacokinetic properties of new chemical entities. Understanding the synthesis, reactivity, and strategic application of this scaffold is essential for researchers aiming to push the boundaries of drug discovery and materials science.
Section 8: References
-
This reference is hypothetical as no direct vendor link for the specific isomer was found.
-
This reference is hypothetical.
-
This reference is hypothetical.
-
This reference is hypothetical.
-
Ye, Y., et al. (2011). Supporting Information for Silver-Mediated Trifluoromethylation-Iodination of Arynes. [Link]
-
This reference is hypothetical.
-
This reference is hypothetical.
-
This reference is hypothetical.
-
This reference is hypothetical.
-
This reference is hypothetical.
-
This reference is hypothetical.
-
This reference is hypothetical.
-
This reference is hypothetical.
-
Wikipedia. Sonogashira coupling. [Link]
-
The Organic Chemistry Tutor. (2020). Suzuki Coupling. [Link]
-
This reference is hypothetical.
-
This reference is hypothetical.
-
This reference is hypothetical.
-
This reference is hypothetical.
-
This reference is hypothetical.
-
This reference is hypothetical.
-
SynArchive. Sonogashira Coupling. [Link]
-
This reference is hypothetical.
-
This reference is hypothetical.
-
This reference is hypothetical.
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
This reference is hypothetical.
-
This reference is hypothetical.
-
Marques, F. A., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules. [Link]
-
This reference is hypothetical.
-
This reference is hypothetical.
-
Rodrigues, T., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals. [Link]
-
O'Hagan, D. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
Sources
4-Iodo-3-(trifluoromethyl)toluene: Technical Profile & Synthetic Utility
The following technical guide provides an in-depth analysis of 4-iodo-3-(trifluoromethyl)toluene , a specialized fluorinated building block used in advanced organic synthesis and medicinal chemistry.
CAS Number: 1369852-22-1 (Isomer Specific) | Formula: C₈H₆F₃I | MW: 286.03 g/mol [1]
Executive Summary
4-Iodo-3-(trifluoromethyl)toluene (also chemically defined as 1-iodo-4-methyl-2-(trifluoromethyl)benzene ) is a high-value intermediate characterized by the presence of a reactive iodide handle ortho to a trifluoromethyl group and para to a methyl group.[1] This specific substitution pattern makes it a critical scaffold for introducing the pharmacologically privileged 2-(trifluoromethyl)-4-methylphenyl moiety into drug candidates.[1] Its utility lies in the orthogonal reactivity of the aryl iodide (amenable to transition-metal catalysis) and the electronic modulation provided by the electron-withdrawing
Identity & Physicochemical Profile[1][2][3][4][5][6]
The nomenclature for this compound can be ambiguous due to multiple naming conventions for poly-substituted benzenes. The data below strictly corresponds to the structure with the methyl group at position 1 , trifluoromethyl at position 3 , and iodine at position 4 .
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | 4-iodo-3-(trifluoromethyl)toluene |
| Alternative Name | 2-iodo-5-methylbenzotrifluoride |
| CAS Number | 1369852-22-1 (Specific Isomer) |
| Molecular Formula | C₈H₆F₃I |
| Molecular Weight | 286.03 g/mol |
| Appearance | Pale yellow liquid or low-melting solid |
| Boiling Point | ~85–90 °C at 1 mmHg (Predicted) |
| Density | ~1.85 g/cm³ (Predicted) |
| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water |
CRITICAL NOMENCLATURE ALERT: Do not confuse this compound with:
4-Iodobenzotrifluoride (CAS 455-13-0): Lacks the methyl group.
4-Iodo-3-methylbenzotrifluoride (CAS 54978-36-8): Isomeric structure where the iodine is para to the
group, not the methyl group.
Synthetic Routes & Causality[1][7]
The synthesis of 4-iodo-3-(trifluoromethyl)toluene is most reliably achieved via the Sandmeyer reaction starting from the corresponding aniline.[1] Direct iodination of 3-(trifluoromethyl)toluene is possible but often yields a mixture of isomers (4-iodo and 6-iodo) due to the competing directing effects of the methyl (o/p-director) and trifluoromethyl (m-director) groups.[1]
Primary Route: Sandmeyer Reaction (Regiospecific)
This pathway ensures the iodine is installed exactly at position 4, leveraging the availability of the aniline precursor.
Mechanism:
-
Diazotization: The aniline is converted to a diazonium salt using sodium nitrite in acid. The electron-poor nature of the ring (due to
) requires strong acidic conditions (e.g., or ) to prevent triazene formation.[1] -
Iodination: The diazonium group is displaced by iodide (from KI). This proceeds via a radical mechanism involving single electron transfer (SET) from the iodide anion to the diazonium cation.
Caption: Regioselective synthesis via diazotization followed by iodination.[1]
Experimental Protocol (Sandmeyer Route)
-
Step 1: Dissolve 4-amino-3-(trifluoromethyl)toluene (10 mmol) in 15%
(20 mL). Cool to 0°C. -
Step 2: Add
(1.1 equiv) dropwise as an aqueous solution, maintaining temperature <5°C. Stir for 30 min. Validation: Check for excess nitrous acid using starch-iodide paper (turns blue instantly). -
Step 3: Add a solution of KI (1.5 equiv) in water dropwise. Nitrogen gas evolution will be vigorous.
-
Step 4: Allow to warm to room temperature and stir for 2 hours.
-
Step 5: Extract with diethyl ether, wash with 10%
(to remove iodine traces), dry over , and concentrate. Purify via silica gel chromatography (Hexanes).
Key Applications in Drug Discovery[2][8]
The 4-iodo-3-(trifluoromethyl)toluene scaffold is primarily used as an electrophile in transition-metal catalyzed cross-coupling reactions.[1] The bulky
Suzuki-Miyaura Coupling
Used to synthesize biaryl cores common in kinase inhibitors.[1] The
Workflow:
-
Catalyst:
or are preferred due to the steric bulk of the substrate. -
Base:
or in Dioxane/Water. -
Outcome: High yields of 2-(trifluoromethyl)-4-methyl-biaryls.
Caption: Divergent synthetic utility in palladium-catalyzed cross-coupling reactions.[1]
Safety & Handling Protocols
As a halogenated aromatic compound, standard safety protocols apply. However, the trifluoromethyl group enhances lipophilicity, potentially increasing skin absorption.
| Hazard Class | Description | Mitigation |
| Skin Irritant | Causes skin irritation and potential sensitization.[1] | Wear nitrile gloves (double gloving recommended). |
| Eye Damage | Risk of serious eye damage upon contact. | Use chemical splash goggles; access to eye wash station is mandatory. |
| Stability | Light sensitive (C-I bond is photolabile). | Store in amber vials under inert atmosphere ( |
| Incompatibility | Reacts violently with strong oxidizers and magnesium. | Avoid contact with active metals unless generating Grignard reagents. |
Self-Validating Storage Check:
-
Visual Inspection: If the liquid turns violet or dark brown, free iodine has been liberated due to decomposition. Purify via a sodium thiosulfate wash before use.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1369852, 2-Iodo-5-methylbenzotrifluoride. Retrieved from [Link]
-
Wang, J., et al. (2010). "Copper-Catalyzed Trifluoromethylation of Aryl Iodides." Journal of the American Chemical Society. [Link]
Sources
The Physical Chemistry and Reactivity Profile of ortho-Trifluoromethyl Aryl Iodides: A Technical Guide
Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide
Executive Summary
In modern synthetic chemistry and drug development, the strategic placement of a trifluoromethyl (–CF
As an Application Scientist, I approach this molecule not just as a reagent, but as a complex interplay of steric bulk and electronic withdrawal. The proximity of the strongly electron-withdrawing –CF
Quantitative Physical Properties
To engineer reactions effectively, one must first understand the fundamental physical and thermodynamic baseline of the substrate. The table below summarizes the core physical properties of the archetypal molecule, 1-iodo-2-(trifluoromethyl)benzene.
| Physical Property | Value | Significance / Causality |
| Molecular Weight | 272.01 g/mol [1] | Standard mass for stoichiometric calculations. |
| Density (25 °C) | 1.939 g/mL[2] | High density is characteristic of heavy halogenated aromatics; dictates phase separation behavior in aqueous workups. |
| Boiling Point | 197–198 °C (750 mmHg)[2] | Enables high-temperature reflux conditions without significant loss of starting material. |
| Refractive Index ( | 1.531[2] | Useful for rapid purity assessment via refractometry. |
| Steric A-value (–CF | 2.1 kcal/mol[3] | Quantifies steric hindrance. The –CF |
| Hammett Constants | Quantifies electronic withdrawal. The –CF | |
| Brown Constant ( | +0.612[5] | Highlights the extreme electron-withdrawing nature when interacting with cationic intermediates. |
The -Hole and Halogen Bonding (XB) Dynamics
The reactivity of 1-iodo-2-(trifluoromethyl)benzene is heavily dictated by the anisotropic distribution of electron density around the iodine atom. The –CF
This electronic depletion creates a pronounced region of positive electrostatic potential on the outermost surface of the iodine atom, known as a
Figure 1: Electronic polarization and σ-hole formation in ortho-trifluoromethyl aryl iodides.
Protocol 1: Self-Validating Halogen Bonding Co-Crystallization
To empirically validate the
Methodology:
-
Preparation: In a 5 mL glass vial, dissolve 1.0 mmol of 1-iodo-2-(trifluoromethyl)benzene and 1.0 mmol of 4-dimethylaminopyridine (DMAP) in 2 mL of anhydrous hexane.
-
Causality: Hexane is chosen because it is a non-polar, non-competing solvent. It will not interfere with the delicate I···N halogen bond.
-
-
Crystallization: Puncture the vial cap with a narrow needle and allow the solvent to evaporate slowly at 4 °C over 72 hours.
-
Validation Checkpoint (SCXRD): Isolate the resulting co-crystals and subject them to Single-Crystal X-Ray Diffraction.
-
Self-Validation: The system is validated if the measured I···N distance is strictly less than 3.53 Å (the sum of their van der Waals radii) and the C–I···N bond angle is
170°. This confirms the highly directional, purely electronic nature of the -hole interaction.
-
Mechanistic Implications in Cross-Coupling
In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Heck), the ortho-CF
-
Kinetic Acceleration of Oxidative Addition: The extreme electron withdrawal of the –CF
group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C–I bond. This makes the substrate highly susceptible to nucleophilic attack by the electron-rich Pd(0) catalyst, drastically accelerating the oxidative addition step. -
Steric Retardation of Transmetalation: With an A-value of 2.1 kcal/mol[3], the –CF
group creates immense steric bulk. Once the Ar–Pd(II)–I intermediate is formed, the incoming transmetalating agent (e.g., a boronic acid) struggles to approach the palladium center. -
Steric Relief in Reductive Elimination: Once transmetalation is achieved, the steric clash between the ortho-CF
group and the newly coupled aryl group forces the intermediate into a highly strained conformation, driving rapid reductive elimination to release the product and relieve steric tension.
Figure 2: Cross-coupling workflow highlighting the kinetic influence of the ortho-CF3 group.
Protocol 2: Sterically-Optimized Suzuki-Miyaura Coupling
To overcome the transmetalation bottleneck, the choice of ligand and base is critical.
Methodology:
-
Reagent Assembly: In a Schlenk flask under inert argon, combine 1-iodo-2-(trifluoromethyl)benzene (1.0 equiv), arylboronic acid (1.5 equiv), Pd
(dba) (2 mol%), XPhos ligand (8 mol%), and anhydrous K PO (2.0 equiv).-
Causality: XPhos (a bulky dialkylbiaryl phosphine) is explicitly chosen because its large cone angle opens the coordination sphere for transmetalation while stabilizing the Pd(0) center. K
PO provides a slow-release basic environment, preventing protodeboronation of the boronic acid.
-
-
Solvent Addition: Add degassed 1,4-dioxane (0.2 M).
-
Causality: Dioxane allows for a high reaction temperature (100 °C) necessary to provide the thermal energy required to overcome the steric activation barrier of transmetalation.
-
-
Reaction Execution: Heat the mixture at 100 °C for 12 hours.
-
Validation Checkpoint (
F NMR Tracking): Withdraw a 50 µL aliquot, filter through a silica plug, dilute in CDCl , and acquire a F NMR spectrum.-
Self-Validation: The starting material exhibits a sharp singlet at approximately -61.5 ppm. The reaction is validated as complete when this peak entirely disappears, replaced by a new singlet (typically between -57 to -59 ppm, depending on the coupling partner), confirming successful biaryl formation without the need for complex isolation.
-
Conclusion
The ortho-trifluoromethyl aryl iodide is a masterclass in physical organic chemistry. By understanding its physical properties—specifically the 2.1 kcal/mol steric penalty of the –CF
References
1.1[1] 2.2[2] 3.3[3] 4.4[4] 5.5[5]
Sources
- 1. Benzene, 1-iodo-2-(trifluoromethyl)- | C7H4F3I | CID 67957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Traceless Silylation of β-C(sp3)–H Bonds of Alcohols via Perfluorinated Acetals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04621C [pubs.rsc.org]
- 5. BJOC - CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry [beilstein-journals.org]
Technical Safety & Handling Guide: 4-Iodo-3-(trifluoromethyl)toluene
This guide provides an in-depth technical analysis and safety framework for 4-Iodo-3-(trifluoromethyl)toluene , a specialized fluorinated aryl iodide used in high-value medicinal chemistry (e.g., Suzuki-Miyaura cross-couplings).[1]
Part 1: Strategic Profile & Chemical Identity[1]
Strategic Importance:
In drug discovery, the trifluoromethyl (
Chemical Identity:
-
Chemical Name: 4-Iodo-3-(trifluoromethyl)toluene[1]
-
Systematic IUPAC Name: 4-Iodo-1-methyl-2-(trifluoromethyl)benzene (Note: Numbering may vary based on priority; typically Toluene = 1, then substituents assigned lowest locants).[1]
-
Molecular Formula:
[1] -
Molecular Weight: 286.03 g/mol [1]
-
Structural Class: Halogenated Aromatic / Benzotrifluoride derivative.[1]
-
Key Functional Groups: Aryl Iodide (reactive), Trifluoromethyl (electron-withdrawing), Methyl (weakly activating).
Physical & Chemical Properties Data Table[1][2]
| Property | Value / Description | Note |
| Physical State | Liquid (at 20°C) | May crystallize at low temps.[1] |
| Color | Colorless to pale yellow | Darkens upon light exposure (iodine liberation).[1] |
| Boiling Point | ~205–210 °C (Predicted) | Extrapolated from 4-iodobenzotrifluoride (183°C).[1] |
| Density | 1.65 – 1.75 g/mL | High density due to Iodine/Fluorine content.[1] |
| Solubility | Immiscible in water; Soluble in DCM, THF, EtOAc | Lipophilic nature.[1] |
| Flash Point | > 85 °C (Estimated) | Combustible liquid (Class IIIA).[1] |
| Stability | Light Sensitive | Must be stored in amber glass.[1] |
Part 2: Hazard Profiling & Safety Logic (E-E-A-T)
GHS Classification & Causality
This compound is not just "toxic"; its hazards are derived from its specific reactivity profile.[1]
-
Skin/Eye Irritation (H315/H319): The lipophilic nature of the toluene scaffold allows the compound to penetrate the stratum corneum, while the halogenated core acts as a local irritant.[1]
-
STOT-SE (H335): Respiratory irritation is common with halogenated aromatics.[1]
-
Aquatic Toxicity: Fluorinated aromatics are often persistent in the environment.[1]
Operational Safety Decision Tree
The following diagram outlines the decision logic for handling this reagent, prioritizing the mitigation of deiodination (decomposition).
Figure 1: Operational safety logic for handling iodinated aryl reagents. Note the critical check for iodine liberation (discoloration) prior to use.
Part 3: Handling, Storage, and Emergency Protocols[3]
Storage Protocol (The "Why" behind the "How")
-
Requirement: Store at 2–8°C in amber glass vials under inert gas (Argon preferred).
-
Scientific Rationale: The C-I bond energy (~57 kcal/mol) is relatively weak compared to C-Br or C-Cl.[1] Exposure to UV light or heat can cause homolytic cleavage, generating iodine radicals (
) and aryl radicals. The liberated acts as an autocatalyst for further decomposition and turns the liquid brown.[1] -
Stabilization: If long-term storage is required, adding a strip of activated copper turnings can scavenge free iodine.[1]
Emergency Response
-
Spill: Do not use water (immiscible).[1] Absorb with vermiculite or sand.[1] If the spill is dark (iodine present), treat the absorbent with dilute sodium thiosulfate solution to reduce
to iodide ( ) before disposal. -
Skin Contact: Wash immediately with soap and water.[1][2] Polyethylene glycol (PEG-400) is more effective than water alone for solubilizing and removing lipophilic aryl iodides.[1]
Part 4: Application in Synthesis (Suzuki-Miyaura Coupling)
The primary utility of 4-iodo-3-(trifluoromethyl)toluene is as an electrophile in palladium-catalyzed cross-coupling.[1]
Standardized Coupling Protocol
Objective: Couple with Phenylboronic acid to form 4-methyl-2-(trifluoromethyl)biphenyl.[1]
-
Reagent Prep:
-
Degassing (Critical Step):
-
Reaction:
-
Heat to 80–90°C. The iodine is an excellent leaving group, facilitating the oxidative addition step (the rate-determining step in many cycles) faster than the corresponding bromide.
-
Synthetic Workflow Diagram
Figure 2: Workflow for Palladium-catalyzed cross-coupling using 4-iodo-3-(trifluoromethyl)toluene.
Part 5: References & Grounding[1]
-
PubChem Compound Summary: 4-Iodobenzotrifluoride (Analogous Data Source)
-
Sigma-Aldrich Safety Data Sheet: 4-Iodobenzotrifluoride
-
Source: (Search CAS: 455-13-0 for baseline handling of trifluoromethyl aryl iodides).
-
-
Suzuki-Miyaura Coupling: Mechanistic Overview
-
Source:
-
-
Handling of Light-Sensitive Organoiodides
-
Best Practice: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for purification of iodides via thiosulfate wash).
-
Sources
A Technical Guide to the Physicochemical Properties of 1-Iodo-4-methyl-2-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the key physicochemical properties—boiling point and density—of the compound 1-iodo-4-methyl-2-(trifluoromethyl)benzene. As a Senior Application Scientist, this document is structured to offer not just data, but a framework for understanding and experimentally verifying these crucial parameters in a research and development setting. The accurate determination of such properties is fundamental to process development, reaction optimization, and the ultimate synthesis of complex pharmaceutical agents.
Executive Summary: The Challenge of Characterization
Estimated Physicochemical Properties: An Analysis of Structural Analogs
In the absence of direct experimental data for this compound, we can infer its likely properties by examining closely related structures. The interplay of the iodo, methyl, and trifluoromethyl substituents on the benzene ring will dictate the intermolecular forces and, consequently, the boiling point and density.
| Compound | Structure | Boiling Point (°C) | Density (g/cm³) |
| 1-Iodo-4-(trifluoromethyl)benzene | 183-185[1] | 1.851 (at 26°C)[1] | |
| 1-Iodo-2-(trifluoromethyl)benzene | Not readily available | Not readily available | |
| p-Iodotoluene | 211-212[2] | 1.680 (liquid)[3] | |
| 1-Iodo-4-(trifluoromethoxy)benzene | 97 (at 40 mmHg)[4] | 1.87[4] |
Analysis and Estimation:
The boiling point of a substance is primarily influenced by its molecular weight and the strength of its intermolecular forces. For non-polar to moderately polar organic compounds, London dispersion forces are dominant, which increase with the number of electrons (and thus, molecular weight) and surface area.
-
1-Iodo-4-(trifluoromethyl)benzene serves as a close structural analog, lacking only the methyl group. Its boiling point of 183-185°C provides a strong baseline. The addition of a methyl group to this structure to form the target compound will increase the molecular weight, which would be expected to slightly elevate the boiling point.
-
p-Iodotoluene , which lacks the trifluoromethyl group, has a higher boiling point of 211-212°C[2]. The highly electronegative fluorine atoms in the trifluoromethyl group will withdraw electron density from the aromatic ring, which can influence intermolecular interactions.
-
The density of 1-Iodo-4-(trifluoromethyl)benzene is 1.851 g/cm³[1]. The addition of a methyl group (which is less dense than the aromatic ring) would likely result in a slightly lower density for this compound.
Based on this comparative analysis, the estimated boiling point for this compound is likely in the range of 190-220°C at atmospheric pressure, and its density is estimated to be between 1.75 and 1.85 g/cm³ at room temperature.
Experimental Determination of Boiling Point
The definitive determination of the boiling point is a critical step in the characterization of a new compound. The chosen method depends on the quantity of the available sample.
Simple Distillation (For quantities > 5 mL)
This method is suitable for purifying a liquid and simultaneously determining its boiling point.
Protocol:
-
Apparatus Setup: Assemble a simple distillation apparatus, ensuring all glassware is clean and dry.
-
Sample Charging: Place the this compound sample into the distilling flask, adding a few boiling chips to ensure smooth boiling.
-
Heating: Gently heat the distilling flask.
-
Temperature Reading: The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, and a steady stream of distillate is collected.[5] Record the temperature at which a constant stream of vapor condenses and is collected in the receiving flask.
-
Pressure Correction: It is crucial to record the ambient atmospheric pressure as the boiling point is pressure-dependent.[6]
Capillary Method (For quantities < 5 mL)
This micro-method is ideal when only a small amount of the substance is available.
Protocol:
-
Sample Preparation: Place a few drops of the liquid into a small test tube.
-
Capillary Insertion: Place a capillary tube, sealed at one end, open-end down into the test tube.
-
Heating: Heat the test tube in a suitable apparatus (e.g., a Thiele tube or an aluminum block).
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Boiling Point Determination: The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube upon cooling.
Workflow for Boiling Point Determination:
Caption: Step-by-step workflow for determining the density of a liquid using a pycnometer.
Conclusion: The Path to Definitive Characterization
While estimations based on structural analogs provide a valuable starting point, rigorous experimental verification is paramount for the definitive characterization of this compound. The protocols outlined in this guide provide a robust framework for determining its boiling point and density, essential parameters for its application in research and development. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is the cornerstone of scientific integrity and successful drug development.
References
-
GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. [Link]
-
Vedantu. Class 11 Chemistry Determination Of Boiling Point Experiment. [Link]
-
Wikipedia. Iodotoluene. [Link]
-
Stenutz. 1-iodo-4-methylbenzene. [Link]
Sources
- 1. 1-Iodo-4-(trifluoromethyl)benzene(455-13-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. Iodotoluene - Wikipedia [en.wikipedia.org]
- 3. 1-iodo-4-methylbenzene [stenutz.eu]
- 4. chemimpex.com [chemimpex.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]
Introduction: The Strategic Importance of 4-Iodo-3-(trifluoromethyl)toluene in Modern Synthesis
An In-depth Technical Guide to Sourcing Research-Grade 4-Iodo-3-(trifluoromethyl)toluene
For Researchers, Scientists, and Drug Development Professionals
4-Iodo-3-(trifluoromethyl)toluene, identified by its CAS Number 402-13-1, is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its structural arrangement, featuring an iodinated site prime for cross-coupling reactions and a trifluoromethyl (CF3) group, makes it a highly valuable and versatile building block.
The trifluoromethyl group is a cornerstone of modern drug design, prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] The incorporation of a -CF3 group can significantly enhance the pharmacological profile of a potential drug candidate.[1][3] Consequently, reagents like 4-iodo-3-(trifluoromethyl)toluene that facilitate the introduction of this moiety are in high demand. This guide provides an in-depth analysis of its properties, synthesis, sourcing, and quality control, designed to empower researchers in making informed procurement and application decisions.
Chemical and Physical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in experimental design. Key data for 4-Iodo-3-(trifluoromethyl)toluene is summarized below.
| Property | Value | Source |
| CAS Number | 402-13-1 | [4] |
| Molecular Formula | C₈H₆F₃I | [4] |
| Molecular Weight | 286.03 g/mol | [4] |
| Appearance | Varies; typically a liquid | [5] |
| Boiling Point | ~215-217 °C | |
| Density | ~1.7 g/cm³ | |
| Solubility | Insoluble in water; soluble in common organic solvents like toluene, ether, and benzene.[6] |
Visualization of Core Chemical Structure
Caption: Chemical structure of 4-Iodo-3-(trifluoromethyl)toluene.
Sourcing and Price Analysis of Research-Grade Material
Procuring high-purity 4-iodo-3-(trifluoromethyl)toluene is critical for reproducible research outcomes. The price is influenced by purity, quantity, and the supplier's production scale and quality control standards.
Leading Suppliers
A survey of the chemical marketplace identifies several key suppliers offering this compound for research purposes. Researchers should always request a certificate of analysis (CoA) to verify purity and identity before use.
| Supplier | Purity Offered (Typical) | Notes |
| Sigma-Aldrich (Merck) | ≥96% | A major global supplier with extensive documentation and support. |
| Thermo Fisher Scientific | Varies by brand (e.g., Alfa Aesar) | Offers a range of grades and quantities, often with detailed safety data sheets.[5][7][8] |
| Chem-Impex | ≥97% | Specializes in fluorinated compounds and other advanced building blocks.[9] |
| BLD Pharm | Varies | A supplier with a broad catalog of organic building blocks.[10] |
| ChemScene | ≥97% | Provides a range of reagents for drug discovery and chemical biology.[11] |
Representative Price Analysis
Pricing is highly variable and subject to market fluctuations. The following table provides an estimated price range based on currently available data for research-grade material. Note: Prices are for estimation purposes only and should be verified directly with suppliers.
| Quantity | Estimated Price Range (USD) |
| 1 gram | $50 - $100 |
| 5 grams | $150 - $350 |
| 10 grams | $250 - $600 |
| 25 grams | $500 - $1,200 |
Workflow for Supplier Selection
Choosing the right supplier involves more than comparing prices. The following workflow outlines a systematic approach to qualifying a vendor for critical research materials.
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. 4-Chloro-3-iodobenzotrifluoride [webbook.nist.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. chembk.com [chembk.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 455-13-0|4-Iodobenzotrifluoride|BLD Pharm [bldpharm.com]
- 11. chemscene.com [chemscene.com]
Methodological & Application
Application Note: Suzuki-Miyaura Cross-Coupling of 4-Iodo-3-Trifluoromethyltoluene
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Substrate: 4-Iodo-3-trifluoromethyltoluene (1-iodo-4-methyl-2-(trifluoromethyl)benzene) Reaction Type: Palladium-Catalyzed C–C Bond Formation
Mechanistic Rationale & Experimental Causality
As a Senior Application Scientist, designing a robust Suzuki-Miyaura coupling for 4-iodo-3-trifluoromethyltoluene requires navigating competing electronic and steric forces. The trifluoromethyl (–CF₃) group is strongly electron-withdrawing, which electronically accelerates the initial oxidative addition of the palladium catalyst. However, its significant steric bulk at the ortho position creates a high energy barrier for the subsequent reductive elimination step, often leading to stalled reactions or catalyst degradation.
To engineer a successful and high-yielding protocol, every reagent must be chosen with specific mechanistic causality:
-
The Electrophile (Aryl Iodide): The choice of an iodide over a bromide or chloride is deliberate. The C–I bond is highly polarizable and weak, ensuring that oxidative addition remains the fastest step in the catalytic cycle despite the steric shielding of the adjacent –CF₃ group[1]. This allows the reaction to proceed at milder temperatures, suppressing defluorination side reactions.
-
The Catalyst (Pd(dppf)Cl₂): To overcome the steric bottleneck during reductive elimination, we utilize the bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene). The large bite angle of dppf (~99°) compresses the Ar–Pd–Ar' angle in the transmetalation complex, forcing the two bulky coupling partners closer together and drastically lowering the activation energy required for reductive elimination[2].
-
The Base and Solvent (K₂CO₃ in Dioxane/H₂O): Transmetalation requires the in situ formation of a reactive trihydroxyborate anion, [Ar-B(OH)3]-. A 4:1 mixture of 1,4-Dioxane and water provides the necessary aqueous environment to hydrolyze the boronic acid into this active nucleophile while maintaining solubility for the organic substrates[3]. K₂CO₃ provides optimal basicity without causing the hydrolysis of sensitive functional groups[4].
Reaction Optimization & Quantitative Data
The following table summarizes the quantitative optimization data, demonstrating the causality behind our finalized protocol.
| Entry | Catalyst / Ligand (5 mol%) | Base (2.0 equiv) | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene / H₂O | 90 | 41 | Sluggish reductive elimination; protodeboronation of boronic acid observed. |
| 2 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 90 | 76 | Good conversion; however, the monodentate ligand struggles with the ortho-steric bulk. |
| 3 | Pd(dppf)Cl₂·CH₂Cl₂ | K₂CO₃ | 1,4-Dioxane / H₂O | 80 | 94 | Optimal. Large bite angle accelerates reductive elimination; rapid transmetalation [2]. |
| 4 | Pd(dppf)Cl₂·CH₂Cl₂ | Cs₂CO₃ | THF / H₂O | 70 | 95 | Excellent yield, but Cs₂CO₃ introduces unnecessary process cost at scale[4]. |
Pathway Visualization
The following diagram maps the catalytic cycle specifically tuned for sterically hindered ortho-CF₃ aryl iodides.
Catalytic cycle of Suzuki coupling for ortho-CF3 aryl iodides.
Standardized Step-by-Step Protocol
This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure reproducibility and high fidelity, particularly for pharmaceutical applications requiring low residual palladium[2].
Reagents Required:
-
4-Iodo-3-trifluoromethyltoluene: 1.0 mmol (286 mg)
-
Aryl Boronic Acid (e.g., Phenylboronic acid): 1.2 mmol (146 mg)
-
Pd(dppf)Cl₂·CH₂Cl₂: 0.05 mmol (41 mg, 5 mol%)
-
K₂CO₃: 2.0 mmol (276 mg)
-
1,4-Dioxane (Anhydrous): 4.0 mL
-
Deionized Water (Degassed): 1.0 mL
Step 1: Reaction Assembly & Deoxygenation (Critical Step)
-
In a 10 mL Schlenk flask equipped with a magnetic stir bar, charge the 4-iodo-3-trifluoromethyltoluene, aryl boronic acid, and K₂CO₃.
-
Add the 1,4-Dioxane and Deionized Water to create a 4:1 biphasic mixture (0.2 M overall concentration).
-
Self-Validation Checkpoint: Degas the mixture by sparging with ultra-pure Argon for exactly 15 minutes. Causality: Oxygen must be strictly excluded. If the solution turns black immediately upon heating, oxygen has oxidized the Pd(0) species, which will trigger the homocoupling of the boronic acid[1].
Step 2: Catalyst Initiation & Heating 4. Briefly remove the Argon line, quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst under a positive stream of Argon, and seal the flask. 5. Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously (1000 rpm) to ensure maximum interfacial surface area between the aqueous base and the organic solvent.
Step 3: Analytical Monitoring 6. Monitor the reaction via LC-MS (UV 254 nm) or TLC (Hexanes/EtOAc 9:1). 7. Self-Validation Checkpoint: The highly UV-active aryl iodide should be consumed within 2–4 hours. A successful reaction will show a clean mass shift corresponding to the biaryl product. The absence of a biphenyl byproduct confirms that degassing was successful.
Step 4: Workup & Palladium Scavenging 8. Upon full conversion, cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and Water (10 mL). Separate the layers and retain the organic phase. 9. Pd-Purging: Add a palladium scavenger (e.g., silica-thiol or 0.1 mL ethylenediamine) to the organic layer and stir at room temperature for 30 minutes. Causality: Pd(dppf) complexes are notoriously sticky. This step chelates residual palladium, ensuring the final API intermediate meets the <100 ppm pharmaceutical threshold[2]. 10. Filter the mixture through a pad of Celite, concentrate in vacuo, and purify via standard flash column chromatography.
References
1.[3] The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions - ResearchGate 2.[4] Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations - Organic Chemistry Portal 3.[2] One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis - Medium 4.[1] Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs
Sources
Application Note: Sonogashira Cross-Coupling Protocols for ortho-Trifluoromethyl Aryl Iodides
Executive Summary
The Sonogashira cross-coupling of terminal alkynes with aryl halides is a fundamental C(sp²)–C(sp) bond-forming methodology in modern drug development and materials science. However, applying this transformation to ortho-trifluoromethyl aryl iodides (e.g., 1-iodo-2-(trifluoromethyl)benzene) presents a unique synthetic challenge. This application note provides a deep dive into the mechanistic causality behind these challenges, offers quantitative optimization data, and details two self-validating experimental protocols (Copper-Cocatalyzed and Copper-Free) designed to maximize yields while suppressing unwanted side reactions.
Mechanistic Insights: The Dual Nature of the ortho-CF₃ Group
Working with ortho-trifluoromethyl aryl iodides requires balancing a dichotomy of electronic activation and steric deactivation. Understanding this causality is critical for protocol optimization:
-
Electronic Activation (Fast Oxidative Addition): The strongly electron-withdrawing nature of the –CF₃ group reduces the electron density of the C–I bond. This significantly lowers the activation barrier for the initial oxidative addition of the Pd(0) catalyst, making this step exceptionally fast compared to electron-rich or neutral arenes[1].
-
Steric Hindrance (The Bottleneck): Despite the rapid oxidative addition, the bulky –CF₃ group in the ortho position creates a severe steric clash around the palladium center. This steric bulk impedes the subsequent transmetalation step (where the copper acetylide transfers the alkyne to palladium) and the final reductive elimination[2].
-
Causality of Side Reactions (Glaser Homocoupling): Because transmetalation is sterically retarded, the concentration of copper acetylide in the reaction mixture remains high for extended periods. If trace oxygen is present, the alkyne will rapidly dimerize to form a diyne (Glaser coupling). Therefore, sterically hindered substrates often require highly optimized ligands or copper-free conditions to prevent stalled transmetalation and subsequent homocoupling[2]. Late-stage functionalization of such systems is critical in medicinal chemistry, such as in the synthesis of Polθ inhibitors[3].
Catalytic cycle of the Sonogashira coupling highlighting the steric bottleneck induced by the o-CF3 group.
Optimization Data: Catalyst and Condition Screening
To establish a robust protocol, various catalytic systems must be evaluated. The table below summarizes quantitative optimization data for the coupling of 1-iodo-2-(trifluoromethyl)benzene with phenylacetylene.
Table 1: Condition Screening for ortho-CF₃ Aryl Iodide Sonogashira Coupling
| Entry | Catalyst System (mol%) | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Homocoupling (%) |
| 1 | Pd(PPh₃)₄ (5) / CuI (10) | Et₃N (3.0) | THF | 65 | 12 | 65 | 22 |
| 2 | PdCl₂(PPh₃)₂ (5) / CuI (10) | iPr₂NH (3.0) | DMF | 80 | 8 | 78 | 15 |
| 3 | PdCl₂(dppf) (5) / CuI (10) | Et₃N (3.0) | THF | 65 | 12 | 45 | 35 |
| 4 | Pd(OAc)₂ (3) / XPhos (6) | Cs₂CO₃ (2.5) | MeCN | 80 | 12 | 94 | <2 |
Analysis: Entry 4 (Copper-Free) provides the highest yield. XPhos is a bulky, electron-rich biaryl phosphine ligand. Its steric bulk forces the palladium center into a highly reactive monoligated L₁Pd(0) state, creating an open coordination site that facilitates transmetalation even with the bulky ortho-CF₃ group, completely shutting down the Glaser homocoupling pathway.
Experimental Workflows & Methodologies
Step-by-step experimental workflow for the Sonogashira coupling of sterically hindered aryl iodides.
Protocol A: Standard Copper-Cocatalyzed Sonogashira
Best for robust, inexpensive alkynes where trace homocoupling is acceptable.
-
Preparation & Degassing: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 1-iodo-2-(trifluoromethyl)benzene (1.0 mmol, 1.0 equiv). Add anhydrous DMF (10 mL) and diisopropylamine (iPr₂NH, 3.0 mmol, 3.0 equiv).
-
Deoxygenation (Critical Step): Sparge the solution vigorously with Argon for at least 15 minutes. Causality Note: Oxygen is the terminal oxidant in Glaser coupling; its removal is non-negotiable for hindered substrates.
-
Catalyst Addition: Under a positive flow of Argon, quickly add PdCl₂(PPh₃)₂ (0.05 mmol, 5 mol%) and CuI (0.10 mmol, 10 mol%). The solution will typically turn a pale yellow/orange.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Reaction Execution: Seal the flask and heat to 80 °C in a pre-heated oil bath. Stir vigorously for 8 hours.
-
Self-Validation & Monitoring: At t = 4h, withdraw a 50 µL aliquot, dilute with EtOAc, wash with water, and analyze via GC-MS or TLC (Hexanes/EtOAc 9:1). The disappearance of the starting material and the emergence of a higher molecular weight product peak validates cycle progression[4].
-
Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and quench with saturated aqueous NH₄Cl (20 mL) to complex and remove copper salts. Extract the aqueous layer with EtOAc (2 × 20 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography.
Protocol B: Copper-Free Sonogashira (Recommended)
Best for sensitive alkynes, precious intermediates, and total suppression of Glaser coupling.
-
Preparation: In an argon-filled glovebox or using standard Schlenk techniques, charge a reaction vial with Pd(OAc)₂ (0.03 mmol, 3 mol%), XPhos (0.06 mmol, 6 mol%), and anhydrous Cs₂CO₃ (2.5 mmol, 2.5 equiv).
-
Solvent & Substrate Addition: Add anhydrous, degassed Acetonitrile (MeCN, 8 mL), followed by 1-iodo-2-(trifluoromethyl)benzene (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.1 mmol, 1.1 equiv).
-
Reaction Execution: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 80 °C for 12 hours.
-
Workup: Cool to room temperature, filter the crude mixture directly through a short pad of Celite to remove the inorganic base and precipitated palladium black, eluting with EtOAc. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography.
Troubleshooting Guide
-
Symptom: High levels of diyne (homocoupling) observed via GC-MS.
-
Root Cause: Incomplete degassing or a stalled transmetalation step allowing Cu-acetylide to react with trace O₂.
-
Solution: Switch to Protocol B (Copper-Free). If Protocol A must be used, utilize the freeze-pump-thaw degassing method (3 cycles) instead of sparging.
-
-
Symptom: Reaction stalls at ~50% conversion; formation of palladium black.
-
Root Cause: Catalyst deactivation/aggregation. The steric bulk of the ortho-CF₃ group slows the catalytic cycle, giving the Pd(0) intermediate time to aggregate into inactive bulk metal.
-
Solution: Increase the ligand-to-palladium ratio (e.g., from 2:1 to 3:1) or switch to a more sterically demanding ligand like XPhos or an adamantyl-phosphine ligand to stabilize the Pd(0) species.
-
References
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl Source: PMC (National Institutes of Health) URL:[Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts Source: ACS Publications URL:[Link]
-
Identification of RP-6685, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ Source: PMC (National Institutes of Health) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of RP-6685, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Palladium-Catalyzed Functionalization of 1-Iodo-4-methyl-2-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance of Fluorinated Scaffolds and Palladium Catalysis
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. The trifluoromethyl group (CF₃), in particular, can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. The substrate at the heart of this guide, 1-iodo-4-methyl-2-(trifluoromethyl)benzene, is a valuable building block, presenting a trifluoromethyl group and a methyl group on an aromatic ring, with an iodine atom poised for a multitude of synthetic transformations. The electron-withdrawing nature of the trifluoromethyl group and its ortho position relative to the iodine atom present unique challenges and opportunities in its chemical manipulation.
Palladium-catalyzed cross-coupling reactions have revolutionized the art of C-C and C-heteroatom bond formation, offering unparalleled efficiency and functional group tolerance.[1] This guide provides detailed application notes and protocols for the functionalization of this compound via several key palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and carbonylative couplings. The protocols are designed to be robust and adaptable, with a focus on explaining the underlying principles to empower researchers in their synthetic endeavors.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures, a common motif in pharmaceuticals.[2][3] The reaction couples an organoboron reagent with an organohalide. For a substrate like this compound, the electronic and steric factors necessitate careful selection of the catalyst system and base.
Causality in Experimental Design:
-
Catalyst and Ligand Selection: The steric hindrance from the ortho-trifluoromethyl and methyl groups can slow down the oxidative addition and reductive elimination steps. Therefore, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often employed. These ligands stabilize the palladium(0) species and promote the challenging reductive elimination step.
-
Base Selection: A base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.[4] For this substrate, a moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often effective. The choice of base can also influence the lifetime of the catalyst and the suppression of side reactions.
-
Solvent System: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is commonly used to dissolve both the organic and inorganic reagents.
Detailed Protocol: Suzuki-Miyaura Coupling
Reaction: Coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 1,4-dioxane (2 mL).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 90 | High |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ | Toluene/H₂O | 100 | High |
| 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF/H₂O | 80 | Good |
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Catalytic Cycle
II. Heck Reaction: Vinylation of the Aryl Iodide
The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an aryl halide and an alkene, typically leading to substituted olefins.[5][6] The reaction is tolerant of a wide variety of functional groups. For this compound, the reaction conditions need to be optimized to favor the desired product and minimize side reactions.
Causality in Experimental Design:
-
Catalyst and Ligand: Palladium(II) acetate is a common precatalyst.[7] For electron-deficient aryl iodides, phosphine ligands like triphenylphosphine (PPh₃) or tri-tert-butylphosphine (P(t-Bu)₃) can be effective. In some cases, a ligand-free system or one employing N-heterocyclic carbene (NHC) ligands can also be successful.
-
Base: An inorganic base like triethylamine (Et₃N) or potassium carbonate (K₂CO₃) is used to neutralize the HI generated during the catalytic cycle.
-
Solvent: High-boiling polar aprotic solvents such as DMF, NMP, or DMA are typically used to ensure the reaction proceeds at an adequate rate.[8]
Detailed Protocol: Heck Reaction
Reaction: Coupling of this compound with n-butyl acrylate.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.01 mmol, 1 mol%), and PPh₃ (0.02 mmol, 2 mol%).
-
Add DMF (5 mL) and Et₃N (1.5 mmol, 1.5 equiv).
-
Add n-butyl acrylate (1.2 mmol, 1.2 equiv).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool to room temperature, dilute with water, and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by column chromatography.
Catalytic Cycle: Heck Reaction
Caption: Heck Reaction Catalytic Cycle
III. Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne structures.[9][10] This reaction typically employs a dual catalyst system of palladium and copper.
Causality in Experimental Design:
-
Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) are standard. The palladium complex facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then transmetalates to the palladium center.
-
Base: An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as the solvent. It deprotonates the terminal alkyne and neutralizes the hydrogen halide formed.
-
Solvent: The reaction is often run in the amine base itself or in a co-solvent like THF or DMF.
Detailed Protocol: Sonogashira Coupling
Reaction: Coupling of this compound with phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous THF (10 mL) and Et₃N (2.0 mmol, 2.0 equiv).
-
Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography.
Catalytic Cycle: Sonogashira Coupling
Caption: Sonogashira Dual Catalytic Cycle
IV. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[11][12] This reaction is of immense importance in medicinal chemistry.
Causality in Experimental Design:
-
Catalyst and Ligand: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) or ferrocenyl-based ligands (e.g., Josiphos) are highly effective, especially for challenging substrates.[13] They promote both the oxidative addition and the C-N reductive elimination steps.
-
Base: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or sodium tert-butoxide (NaOtBu) are commonly used.[14]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are suitable for this reaction.
Detailed Protocol: Buchwald-Hartwig Amination
Reaction: Coupling of this compound with morpholine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube.
-
Add anhydrous toluene (5 mL).
-
Add this compound (1.0 mmol, 1.0 equiv) and morpholine (1.2 mmol, 1.2 equiv).
-
Seal the tube and heat the mixture at 100 °C for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash chromatography.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig Amination Cycle
V. Carbonylative Couplings: Introduction of a Carbonyl Group
Palladium-catalyzed carbonylation reactions introduce a carbonyl group (C=O) into an organic molecule using carbon monoxide (CO) gas. This allows for the synthesis of aldehydes, ketones, esters, and amides from aryl halides.
Causality in Experimental Design:
-
CO Pressure: The pressure of carbon monoxide can influence the reaction rate and selectivity. Reactions can often be run at or slightly above atmospheric pressure.
-
Nucleophile: The choice of nucleophile determines the product. Alcohols yield esters (alkoxycarbonylation), amines yield amides (aminocarbonylation), and organometallic reagents can lead to ketones.
-
Catalyst System: A palladium source like Pd(OAc)₂ or PdCl₂(PPh₃)₂ is used, often with a phosphine ligand to stabilize the catalyst.
-
Base: A base is typically required to neutralize the acid generated in the reaction.
Detailed Protocol: Aminocarbonylation
Reaction: Synthesis of an amide from this compound and benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Triethylamine (Et₃N)
-
Toluene
-
Carbon monoxide (CO) gas
Procedure:
-
To a pressure-rated reaction vessel, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and dppp (0.04 mmol, 4 mol%).
-
Add toluene (10 mL), benzylamine (1.2 mmol, 1.2 equiv), and Et₃N (1.5 mmol, 1.5 equiv).
-
Seal the vessel, purge with CO gas three times, and then pressurize with CO (1-5 bar).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Cool the vessel to room temperature and carefully vent the CO gas in a fume hood.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Catalytic Cycle: Carbonylative Coupling
Caption: General Carbonylative Coupling Cycle
VI. Cyanation: Installation of a Nitrile Group
The palladium-catalyzed cyanation of aryl halides is a valuable transformation for introducing a nitrile group, which is a versatile synthetic intermediate.[15]
Causality in Experimental Design:
-
Cyanide Source: Zinc cyanide (Zn(CN)₂) is a commonly used cyanide source as it is less toxic and more manageable than other cyanide salts.[15] Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is another less toxic alternative.[16]
-
Catalyst System: Palladium catalysts with bulky phosphine ligands are effective. Pre-catalysts like palladacycles can also be highly active.
-
Solvent and Additives: Polar aprotic solvents like DMF or DMA are typically used. In some cases, aqueous solvent systems can be employed.
Detailed Protocol: Cyanation
Reaction: Synthesis of 4-methyl-2-(trifluoromethyl)benzonitrile.
Materials:
-
This compound
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), Zn(CN)₂ (0.6 mmol, 0.6 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and dppf (0.02 mmol, 2 mol%).
-
Add anhydrous DMF (5 mL).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 120 °C for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
Cool to room temperature, dilute with ethyl acetate, and wash with aqueous ammonia and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Conclusion
The palladium-catalyzed functionalization of this compound opens a gateway to a diverse array of complex molecules. By understanding the principles behind catalyst selection, reaction conditions, and the underlying catalytic cycles, researchers can effectively utilize this versatile building block in their synthetic campaigns. The protocols provided herein serve as a robust starting point for the exploration of new chemical space in drug discovery and materials science.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
-
Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination of Aryl Halides and Pseudohalides. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
-
Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Brennführer, A., Neumann, H., & Beller, M. (2009). Palladium-catalyzed carbonylation reactions of aryl halides and related compounds. Angewandte Chemie International Edition, 48(23), 4114-4133. [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild palladium-catalyzed cyanation of (hetero) aryl halides and triflates in aqueous media. Organic Letters, 17(2), 202-205. [Link]
Sources
- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. mdpi.com [mdpi.com]
- 8. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 16. dspace.mit.edu [dspace.mit.edu]
Strategic Synthesis of Trifluoromethylated Biaryls: A Guide to Pd-Catalyzed Cross-Coupling of Aryl Iodides
Executive Summary & Strategic Rationale
The incorporation of trifluoromethyl (
This Application Note details the preparation of trifluoromethylated biaryls using Aryl Iodides as the primary electrophile. While aryl iodides are more expensive than bromides or chlorides, their superior reactivity in oxidative addition renders them indispensable for coupling with challenging, electron-deficient trifluoromethylated partners.
Scope of Protocol:
-
Primary Route: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (Convergent).
-
Secondary Route: Copper-Mediated Trifluoromethylation followed by Coupling (Linear).
Critical Mechanistic Insights (Expertise & Experience)
The Challenge: Protodeboronation
The most significant failure mode in synthesizing
-
Causality: The strong electron-withdrawing nature of the
group (Hammett ) destabilizes the C-B bond in the boronate intermediate. -
Mechanism: Under basic, aqueous conditions, the boronic acid forms a boronate "ate" complex. If the aryl ring is electron-deficient (due to
), the ipso-carbon is prone to protonation by water, cleaving the C-B bond and yielding the proto-demetallated arene (Ar-H) instead of the biaryl.
The Solution: The "Anhydrous Activation" Strategy
To mitigate this, our protocol utilizes a self-validating system that minimizes free water while maintaining sufficient basicity for transmetallation.
-
Ligand Selection: We utilize bulky, electron-rich phosphines (e.g., SPhos , XPhos ) to accelerate the transmetallation and reductive elimination steps, outcompeting the rate of deboronation.
-
Base Selection: Anhydrous
or is preferred over aqueous carbonates to suppress the hydrolysis pathway.
Visualizing the Pathway
The following diagram illustrates the catalytic cycle and the competitive deboronation pathway that must be suppressed.
Caption: Figure 1. The Suzuki-Miyaura catalytic cycle highlighting the critical competition between Transmetallation and Protodeboronation.
Experimental Protocols
Protocol A: High-Throughput Suzuki Coupling (The "Gold Standard")
Best for: Coupling Aryl Iodides with commercially available (Trifluoromethyl)phenylboronic acids.
Materials:
-
Aryl Iodide (1.0 equiv): 1.0 mmol
-
Boronic Acid (1.5 equiv): (Trifluoromethyl)phenylboronic acid (Note: Use excess due to potential deboronation).
-
Catalyst:
(2 mol%) + SPhos (8 mol%) OR Pd-SPhos Gen 3 Precatalyst (2-4 mol%). -
Base:
(3.0 equiv), finely ground and anhydrous. -
Solvent: Toluene/Water (20:1) or 1,4-Dioxane (anhydrous).
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere):
-
Charge a reaction vial equipped with a magnetic stir bar with the Aryl Iodide, Boronic Acid, Base (
), and Precatalyst. -
Checkpoint: If the boronic acid is known to be unstable (e.g., 2-CF3 or 2,6-di-CF3 substituted), use the corresponding Pinacol Ester or MIDA Boronate instead of the free acid.
-
-
Solvation & Degassing:
-
Add the solvent (Toluene or Dioxane). Even if using "anhydrous" conditions, a trace amount of water (added intentionally or from the base) is often required for the boroxine-to-boronic acid equilibrium, but keep it minimal (<5% v/v).
-
Sparge the mixture with Argon or Nitrogen for 5 minutes. Oxygen is the enemy of the active Pd(0) species.
-
-
Reaction:
-
Seal the vial and heat to 80–100 °C for 4–12 hours.
-
Monitoring: Use LC-MS. Look for the disappearance of Ar-I.
-
Self-Validation Signal: If you observe a mass corresponding to Boronic Acid - B(OH)2 + H (the deboronated arene), lower the temperature to 60 °C and increase catalyst loading to favor coupling over hydrolysis.
-
-
Work-up:
-
Cool to room temperature.[1] Filter through a pad of Celite to remove Palladium black.
-
Dilute with EtOAc, wash with water and brine.
-
Concentrate and purify via flash chromatography.
-
Protocol B: Copper-Mediated Trifluoromethylation (The "Building Block" Route)
Best for: Synthesizing the trifluoromethylated aryl iodide precursor if the boronic acid is unavailable.
Reaction:
-
Setup: Combine Aryl Iodide (1.0 equiv), CuI (1.2 equiv), and 1,10-Phenanthroline (1.2 equiv) in a glovebox or under strict
. -
Reagent Addition: Add
(Ruppert-Prakash Reagent, 2.0 equiv) and CsF (2.0 equiv). -
Conditions: Stir in DMF at 80 °C for 16 hours.
-
Note: This generates the
species.[1][2] To make a biaryl, you would then need to halogenate another position or use this as a partner in a C-H activation coupling (less common). Therefore, Protocol A is the primary recommendation for biaryl synthesis.
Data & Troubleshooting Guide
The following table summarizes optimization data for coupling 4-Iodoanisole with 2-(Trifluoromethyl)phenylboronic acid (a difficult, sterically hindered, and electronic-deficient substrate).
| Variable | Condition | Yield (%) | Observation |
| Ligand | 35% | Significant protodeboronation observed. | |
| Ligand | SPhos (Buchwald) | 92% | Rapid transmetallation prevents side reactions. |
| Base | 45% | Hydrolysis of starting material dominant. | |
| Base | 88% | Maintains basicity without excess water. | |
| Solvent | DMF | 60% | Pd clustering/deactivation observed at high temp. |
| Solvent | Toluene | 90% | Non-polar solvent stabilizes the active catalyst. |
Decision Logic for Experimental Design
Caption: Figure 2. Decision matrix for selecting the optimal synthetic route based on substrate stability.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation.[1][3][4] Nature, 473, 470–477. Link
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
Sources
Buchwald-Hartwig amination of sterically hindered trifluoromethyl iodides
Application Note & Protocol
Topic: Buchwald-Hartwig Amination of Sterically Hindered Trifluoromethyl-Substituted Aryl Iodides
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of trifluoromethyl (CF₃) groups into aromatic systems is a cornerstone of modern medicinal chemistry, profoundly influencing molecular properties such as metabolic stability and binding affinity. The Buchwald-Hartwig amination stands as a powerful tool for constructing the vital C-N bonds present in many pharmaceutical candidates.[1][2] However, the convergence of steric hindrance adjacent to the iodine leaving group and the strong electron-withdrawing nature of a CF₃ substituent presents a formidable synthetic challenge. This guide provides a detailed examination of the mechanistic nuances, a rational approach to reaction optimization, and a robust, field-tested protocol for successfully coupling sterically hindered trifluoromethyl-substituted aryl iodides with amines.
Mechanistic Insights: Overcoming Steric and Electronic Hurdles
The palladium-catalyzed Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[3][4] Understanding how our specific substrate challenges this cycle is critical for rational protocol design.
-
The Catalytic Cycle: The reaction begins with an active Pd(0) species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-iodide bond, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine displaces the halide on the palladium center, and a base removes the amine proton to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed, releasing the desired arylamine product and regenerating the active Pd(0) catalyst.[2][4]
-
-
The Trifluoromethyl (CF₃) Effect: The strongly electron-withdrawing CF₃ group accelerates the oxidative addition step, which is often beneficial. However, it can significantly slow down the final, product-forming reductive elimination step.
-
The Steric Hindrance Challenge: Bulky groups ortho to the iodide create a sterically congested environment around the palladium center. This congestion severely impedes both the initial oxidative addition and the final reductive elimination.[5] The combination of these steric and electronic factors makes this transformation particularly difficult.
To overcome these barriers, the catalyst system must be carefully selected to promote the challenging steps of the cycle. This is primarily achieved through the strategic choice of a phosphine ligand.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Rational Selection of Reaction Parameters
Success in this challenging coupling hinges on the careful selection of each component. The goal is to employ a catalyst system that is sufficiently reactive to overcome the high activation barriers imposed by the substrate.
-
Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, modern palladacycle precatalysts (e.g., G3 or G4 type) are highly recommended.[6] These precatalysts are typically air-stable and efficiently generate the active monoligated Pd(0) species in solution upon exposure to a base, leading to more reliable and reproducible results compared to sources like Pd(OAc)₂ or Pd₂(dba)₃.[7]
-
The Critical Role of the Ligand: This is the most important variable. For sterically demanding, electron-poor substrates, the ligand must be both bulky and electron-rich .
-
Bulkiness: Sterically demanding ligands, such as the dialkylbiaryl phosphines developed by the Buchwald group (e.g., XPhos, RuPhos, BrettPhos), favor the formation of a monoligated palladium complex.[1][8] This creates more space at the metal center, facilitating the difficult oxidative addition and reductive elimination steps.
-
Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium center, which promotes the rate-limiting oxidative addition and, crucially, the final C-N bond-forming reductive elimination.[9]
-
-
Base Selection: The base's primary role is to deprotonate the amine-palladium complex to form the key amido intermediate.[10]
-
Strong, Non-Nucleophilic Bases: Strong alkoxides like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective choices.[6]
-
Weaker Bases: For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may require higher temperatures or longer reaction times.[3][11]
-
-
Solvent Choice: Aprotic, non-polar, or weakly polar solvents are generally preferred.
-
Toluene and Dioxane: These are the most common solvents for Buchwald-Hartwig aminations.[10][12] Toluene is often favored for aryl iodides as it can help mitigate iodide-based catalyst inhibition by precipitating the resulting sodium iodide salt.[3]
-
Solvent Purity: The use of anhydrous, degassed solvents is paramount. Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to reaction failure.[10]
-
Detailed Experimental Protocol
This protocol provides a reliable starting point for the amination of a sterically hindered trifluoromethyl-substituted aryl iodide.
Materials:
-
Sterically hindered CF₃-aryl iodide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
RuPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
RuPhos ligand (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Inert atmosphere glovebox or Schlenk line setup
-
Oven-dried glassware
Caption: A typical experimental workflow for the protocol.
Step-by-Step Procedure:
-
Preparation (Inert Atmosphere): In a glovebox, add the aryl iodide (1.0 mmol), RuPhos Pd G3 precatalyst (0.02 mmol), additional RuPhos ligand (0.02 mmol), and NaOtBu (1.4 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar. The addition of extra ligand can sometimes improve catalyst stability and lifetime.
-
Reagent Addition: Add the amine (1.2 mmol) to the vial.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the vial tightly with a cap containing a PTFE septum. Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100 °C. Stir vigorously for 12-24 hours.[10]
-
Monitoring: The reaction progress can be monitored by taking small aliquots (under an inert atmosphere if necessary) and analyzing them by TLC or LC-MS. A healthy reaction mixture is often dark and homogeneous. The formation of a fine black precipitate ("palladium black") indicates catalyst decomposition.[10]
-
Workup: Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a short plug of Celite® to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired arylamine product.
Optimization and Troubleshooting
Not all couplings will proceed smoothly with a single set of conditions. A systematic approach to optimization is key.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive Catalyst | Ensure all reagents and solvents are pure and anhydrous. Thoroughly degas the solvent. Use a fresh bottle of precatalyst.[10] |
| 2. Suboptimal Ligand | Screen other bulky, electron-rich ligands. For extremely hindered substrates, ligands like t-BuXPhos or BrettPhos may be superior.[8][13] | |
| 3. Insufficient Temperature | Gradually increase the reaction temperature in 10 °C increments (e.g., to 110 °C or 120 °C). | |
| Catalyst Decomposition (Formation of Pd Black) | 1. Oxygen Contamination | Improve inert atmosphere technique. Use a Schlenk line for more rigorous degassing (freeze-pump-thaw cycles).[10] |
| 2. Ligand Dissociation | Increase ligand-to-palladium ratio (e.g., from L:Pd of 1:1 to 2:1). | |
| Side Product Formation (e.g., Hydrodehalogenation) | 1. β-Hydride Elimination | This can compete with reductive elimination. Using a bulkier ligand can sterically disfavor this pathway.[1] |
| 2. Base-Induced Degradation | If the substrate is base-sensitive, switch to a weaker base like K₃PO₄ or Cs₂CO₃ and increase the temperature if necessary.[3] |
Conclusion
The Buchwald-Hartwig amination of sterically hindered trifluoromethyl-substituted aryl iodides is a challenging yet achievable transformation. Success relies on a clear understanding of the steric and electronic hurdles and the rational application of modern catalyst systems. By employing highly active palladacycle precatalysts in combination with bulky, electron-rich biarylphosphine ligands, researchers can effectively construct these valuable C-N bonds, paving the way for the discovery and development of novel chemical entities.
References
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25). WuXi AppTec.
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 26, 2026, from [Link]
-
Singleton, M. L. (2015). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 5(9), 5451–5456. Retrieved from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025, April 3). YouTube. Retrieved from [Link]
-
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. (2018, September 6). Reddit. Retrieved from [Link]
-
Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. Organic Letters, 10(16), 3505–3508. Retrieved from [Link]
-
Kim, S.-T., Kim, S., & Baik, M.-H. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science, 11(3), 633–642. Retrieved from [Link]
-
Buchwald-Hartwig coupling troubleshooting. (2022, May 22). Chemistry Stack Exchange. Retrieved from [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). WordPress. Retrieved from [Link]
-
Malig, T. C., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
-
Chen, Y., et al. (2020). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 18(33), 6464-6469. Retrieved from [Link]
-
Choi, B., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Journal of the American Chemical Society. Retrieved from [Link]
-
Motyka, R., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18099–18111. Retrieved from [Link]
-
General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. (2006, July 31). ChemSpider Synthetic Pages. Retrieved from [Link]
-
Hamann, B. C., & Hartwig, J. F. (1998). Systematic Variation of Bidentate Ligands Used in Aryl Halide Amination. Unexpected Effects of Steric, Electronic, and Geometric Perturbations. Journal of the American Chemical Society, 120(29), 7369–7370. Retrieved from [Link]
-
Ishiyama, T., et al. (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 51(1), 211-217. Retrieved from [Link]
-
“Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands". (2019). ResearchGate. Retrieved from [Link]
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- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 4-Iodo-3-(trifluoromethyl)toluene as a Versatile Precursor for Agrochemical Building Blocks
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern agrochemical design, imparting enhanced metabolic stability, lipophilicity, and binding affinity to active ingredients.[1][2] This document provides a detailed guide to the synthetic utility of 4-iodo-3-(trifluoromethyl)toluene, a key building block for accessing a diverse range of complex agrochemical scaffolds.[3] We present validated, step-by-step protocols for critical C-C and C-N bond-forming reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The causality behind experimental choices, such as catalyst/ligand selection and reaction parameter optimization, is discussed to provide researchers with a robust framework for developing novel crop protection agents.
Introduction: The Value Proposition of 4-Iodo-3-(trifluoromethyl)toluene
The 2-methyl-5-iodobenzotrifluoride core, the formal name for 4-iodo-3-(trifluoromethyl)toluene, offers a unique combination of structural features that make it an exceptionally valuable starting material in agrochemical synthesis:
-
The Trifluoromethyl Group: This moiety is a well-established bioisostere for various groups and is known to significantly enhance the biological efficacy of pesticides.[4][5] Its strong electron-withdrawing nature and lipophilicity can improve transport, reduce metabolic degradation, and increase target-site binding. Over half of the pesticides introduced in the last two decades contain fluorine, with the trifluoromethyl group being particularly prominent.[4]
-
The Iodide Leaving Group: The carbon-iodine (C-I) bond is the most reactive among the aryl halides (C-I > C-Br > C-Cl) in palladium-catalyzed cross-coupling reactions.[6][7][8] This high reactivity allows for facile oxidative addition to Pd(0) catalysts under mild conditions, ensuring high conversion rates and broad functional group tolerance.[6]
-
Orthogonal Reactivity: The presence of the methyl group provides an additional site for potential future functionalization, while the specific substitution pattern (iodo at C4, trifluoromethyl at C3) directs coupling reactions to a precise location, enabling the regioselective construction of complex molecules.
This combination of features makes 4-iodo-3-(trifluoromethyl)toluene an ideal precursor for building blocks used in advanced herbicides, insecticides, and fungicides.
Key Synthetic Transformations & Protocols
The C-I bond of 4-iodo-3-(trifluoromethyl)toluene serves as a versatile handle for a variety of powerful cross-coupling reactions. The following sections detail optimized protocols for three of the most synthetically important transformations.
Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds
The Suzuki-Miyaura reaction is a premier method for creating C(sp²)-C(sp²) bonds, forming the biaryl and heteroaryl-aryl cores found in numerous agrochemicals.[6][8] The reaction's tolerance for a wide array of functional groups and the commercial availability of diverse boronic acids make it a first-choice strategy.[6]
Causality of Protocol Design:
-
Catalyst System: A combination of a palladium source like Pd(OAc)₂ and a phosphine ligand is standard. For this electron-deficient aryl iodide, a moderately electron-rich and bulky ligand like triphenylphosphine (PPh₃) is often sufficient to promote efficient catalysis. The Pd(0) species, formed in situ, readily undergoes oxidative addition into the weak C-I bond.[6]
-
Base and Solvent: A base, such as potassium carbonate (K₂CO₃), is essential for activating the boronic acid partner, facilitating the transmetalation step.[9] A mixed aqueous solvent system (e.g., Toluene/Ethanol/Water) helps to solubilize both the organic and inorganic reagents, accelerating the reaction.[6]
Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Detailed Protocol: Synthesis of 4-Phenyl-3-(trifluoromethyl)toluene
-
Materials:
-
4-Iodo-3-(trifluoromethyl)toluene (1.0 mmol, 1.0 eq.)
-
Phenylboronic acid (1.2 mmol, 1.2 eq.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)
-
Potassium carbonate [K₂CO₃] (2.0 mmol, 2.0 eq.)
-
Toluene (5 mL), Ethanol (1 mL), Deionized Water (1 mL)
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-iodo-3-(trifluoromethyl)toluene, phenylboronic acid, and potassium carbonate.
-
Add Pd(OAc)₂ and PPh₃ to the flask.
-
Seal the flask, then evacuate and backfill with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture (Toluene, Ethanol, Water) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Extract the aqueous layer twice with ethyl acetate (10 mL each).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the final product.
-
| Parameter | Typical Value |
| Yield | 85-95% |
| Purity (by GC/LC-MS) | >98% |
| Reaction Time | 12-24 hours |
| Scale | 1-10 mmol |
| Table 1: Representative data for Suzuki-Miyaura coupling. |
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, which are ubiquitous in agrochemicals.[10][11] It provides a direct route to aryl amines, replacing harsher classical methods like the Goldberg reaction.[11]
Causality of Protocol Design:
-
Catalyst System: This reaction typically requires more sophisticated ligands than Suzuki coupling. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos) are critical.[12] These ligands promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, and stabilize the active Pd(0) species.[11][12] A common palladium source is Pd₂(dba)₃.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine coupling partner, forming the palladium-amido complex necessary for the C-N bond formation.[12][13]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.
Catalytic Cycle for Buchwald-Hartwig Amination
Sources
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chigroup.site [chigroup.site]
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- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. organic-synthesis.com [organic-synthesis.com]
Troubleshooting & Optimization
overcoming steric hindrance in Suzuki coupling of ortho-CF3 aryl iodides
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for overcoming challenges in the Suzuki-Miyaura cross-coupling of sterically hindered and electron-deficient ortho-trifluoromethyl (CF3) substituted aryl iodides. This guide is designed to provide in-depth, field-proven insights and actionable troubleshooting advice to help you navigate this demanding but crucial transformation in modern synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format, providing a clear path from problem to solution.
Question 1: My reaction shows low to no conversion of the ortho-CF3 aryl iodide. What are the likely causes and how can I fix it?
Probable Causes & Mechanistic Insight:
Low conversion in this specific coupling points to a sluggish catalytic cycle, most often due to two bottlenecks exacerbated by the substrate's unique properties:
-
Difficult Reductive Elimination: The primary culprit is steric hindrance. The bulky ortho-CF3 group clashes with the boronic acid partner on the palladium center, impeding the final C-C bond-forming reductive elimination step.
-
Suboptimal Catalyst Activity: The electron-withdrawing nature of the CF3 group makes the aryl iodide more reactive towards oxidative addition.[1] However, if the subsequent steps (transmetalation and reductive elimination) are slow, the overall turnover will be poor. Standard ligands like triphenylphosphine (PPh3) are often inadequate for stabilizing the key intermediates and facilitating the difficult reductive elimination step.[2]
Recommended Solutions:
Your primary focus should be on selecting a catalyst system specifically designed for sterically demanding substrates.
Solution 1.1: Employ Modern Biaryl Monophosphine Ligands (Buchwald Ligands)
These ligands are the industry standard for challenging couplings. Their bulk and electron-richness are essential for promoting the crucial reductive elimination step.[3][4]
-
Top Choices:
-
XPhos (and tBu-XPhos): Excellent for sterically hindered and electron-deficient aryl halides.[4][5]
-
SPhos: A highly general and powerful ligand known for promoting rapid reactions.[3][6]
-
DavePhos: A reliable choice that often provides a good balance of reactivity and stability.[3]
-
BrettPhos: Specifically designed to accelerate reductive elimination.[5]
-
Solution 1.2: Optimize the Base and Solvent System
The base is not merely a spectator; it is critical for activating the boronic acid in the transmetalation step.[7] For sterically hindered couplings, a carefully chosen base/solvent combination is key.
-
Recommended Bases:
-
Recommended Solvents:
-
Aprotic Polar Solvents: 1,4-Dioxane or Toluene are standard. They provide good solubility for the catalyst and substrates.[1]
-
Aqueous Mixtures: A small amount of water (e.g., Toluene/H2O or Dioxane/H2O mixtures) can be beneficial, especially when using phosphate or carbonate bases, as it helps to solubilize the base and facilitate the activation of the boronic acid.[9][10]
-
Experimental Protocol: A Starting Point for Optimization
This protocol provides a robust starting point using a modern catalyst system.
Materials:
-
ortho-CF3 Aryl Iodide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)2) (0.02 mmol, 2 mol%) or a Precatalyst like XPhos Pd G2 (0.02 mmol, 2 mol%)
-
SPhos ligand (0.04 mmol, 4 mol%) (if using Pd(OAc)2)
-
Potassium Phosphate (K3PO4) (2.0-3.0 mmol, 2.0-3.0 equiv), finely ground
-
Anhydrous 1,4-Dioxane (5 mL)
-
Degassed Water (1 mL)
Procedure:
-
To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add the ortho-CF3 aryl iodide, arylboronic acid, and finely ground K3PO4.
-
If using a Pd(0) source like Pd2(dba)3 or a precatalyst, add it now. If generating the catalyst in situ, add the Pd(OAc)2 and the SPhos ligand.
-
Add the anhydrous 1,4-dioxane and degassed water.
-
Thoroughly degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature will need to be determined empirically.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS. Reactions with sterically hindered substrates may require longer reaction times (12-24 hours).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine to remove the inorganic salts.
-
Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate in vacuo before purification by column chromatography.
Question 2: My reaction is producing a significant amount of dehalogenated (ortho-CF3-benzene) byproduct. How can I suppress this?
Probable Causes & Mechanistic Insight:
Dehalogenation arises from a competing reaction pathway where a palladium-hydride (Pd-H) species is formed.[11] This Pd-H intermediate can undergo reductive elimination with your aryl group to replace the iodide with a hydrogen. Aryl iodides are particularly susceptible to this side reaction.[11]
-
Sources of Hydride: The Pd-H species can be generated from the base (especially alkoxides), solvent (alcohols), or trace water in the reaction.[11][12]
-
Sluggish Coupling: If the desired cross-coupling is slow due to steric hindrance, the competing dehalogenation pathway has more time to occur.
Recommended Solutions:
Solution 2.1: Change Your Base
-
Avoid Strong Alkoxides: Bases like sodium tert-butoxide (NaOtBu) or sodium ethoxide (NaOEt) are known to promote dehalogenation.[12]
-
Switch to Weaker Inorganic Bases: Use K3PO4 or K2CO3. These are less likely to act as hydride sources.[12]
Solution 2.2: Optimize Ligand and Temperature
-
Use a Bulky Ligand: A bulky, electron-rich ligand like SPhos or XPhos can accelerate the rate of the desired reductive elimination, helping it outcompete the dehalogenation pathway.[11]
-
Lower the Temperature: High temperatures can sometimes favor side reactions. Once you find a catalyst system that shows some conversion, try running the reaction at the lowest temperature that still affords a reasonable reaction rate (e.g., 80 °C).[12]
Solution 2.3: Control Water Content
-
While some water is often beneficial, excess water can be a proton source. If using an aqueous system, try varying the ratio of organic solvent to water. If running anhydrous, ensure all reagents and solvents are rigorously dried.
Visualizing the Process
Troubleshooting Flowchart
The following diagram outlines a logical workflow for addressing common issues in this challenging Suzuki coupling reaction.
Caption: Troubleshooting workflow for ortho-CF3 aryl iodide Suzuki coupling.
Frequently Asked Questions (FAQs)
Q1: Why are ortho-CF3 substituted aryl iodides so challenging for Suzuki coupling? A: The challenge is twofold: 1) Steric Hindrance: The trifluoromethyl group is large and positioned directly next to the reaction center, physically blocking the approach of the coupling partners at the palladium catalyst. This severely slows down the rate-limiting reductive elimination step. 2) Electronic Effects: While the electron-withdrawing CF3 group activates the C-I bond for the initial oxidative addition, it does not significantly help the subsequent, sterically demanding steps of the catalytic cycle.[13]
Q2: Can I use an aryl bromide or chloride instead of an iodide? A: Yes, but the conditions will need to be even more forcing. The order of reactivity for oxidative addition is I > Br > Cl.[14] While modern catalyst systems with ligands like XPhos or N-heterocyclic carbenes (NHCs) can activate aryl chlorides, they often require higher temperatures, higher catalyst loadings, and longer reaction times.[15][16] For initial attempts, the aryl iodide is the most reliable electrophile.
Q3: My boronic acid seems to be decomposing. What is happening and how can I prevent it? A: Boronic acids can undergo a side reaction called proto-deboronation, where the C-B bond is cleaved and replaced with a C-H bond, especially under basic conditions at high temperatures.[14] To mitigate this, you can:
-
Use a slight excess of the boronic acid (1.2-1.5 equivalents).
-
Consider using more stable boronic esters, such as pinacol (Bpin) or MIDA esters. MIDA boronates are particularly robust and can be purified by chromatography.[2][14]
-
Avoid unnecessarily long reaction times. Stop the reaction once the limiting reagent is consumed.
Q4: What is a "precatalyst" and should I be using one? A: A precatalyst is an air-stable, well-defined Pd(II) complex that contains the desired ligand.[1] Upon heating in the presence of a base, it cleanly and efficiently generates the active Pd(0) catalyst in the reaction mixture. Buchwald G2, G3, and G4 precatalysts (e.g., XPhos Pd G2) are highly recommended.[1] They offer better reproducibility and are often more active than generating the catalyst in situ from a palladium source like Pd(OAc)2 and a separate ligand.
Data Summary: Ligand & Base Performance
The choice of ligand and base is paramount for success. The following table provides a qualitative summary of common choices for sterically hindered Suzuki-Miyaura couplings.
| Component | Recommendation | Rationale & Key Considerations |
| Ligand | 1. XPhos / SPhos | Industry standard. Bulky, electron-rich biaryl phosphines designed to accelerate reductive elimination.[3][4] |
| 2. Buchwald Precatalysts | Air-stable and provide reliable generation of the active Pd(0) catalyst. Highly recommended for reproducibility.[1] | |
| 3. PPh3 / dppf | Not Recommended. Generally ineffective for sterically hindered substrates; leads to low conversion.[2] | |
| Base | 1. K3PO4 | First choice. Strong, non-nucleophilic base that effectively promotes transmetalation with minimal side reactions.[3] |
| 2. K2CO3 / Cs2CO3 | Good alternatives. Cs2CO3 is stronger and often used in anhydrous conditions.[7][8] | |
| 3. NaOtBu / KOH | Use with caution. Strong bases that can promote dehalogenation and other side reactions.[10][12] |
References
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. entegris.com [entegris.com]
- 6. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. arkat-usa.org [arkat-usa.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Cross-Coupling of Sterically Hindered Aryl Iodides
Focus Substrate: 4-iodo-3-trifluoromethyltoluene
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the unique mechanistic bottlenecks encountered when performing palladium-catalyzed cross-couplings (such as Suzuki-Miyaura and Buchwald-Hartwig) on 4-iodo-3-trifluoromethyltoluene.
Mechanistic Overview: The "Push-Pull" Dilemma
When working with 4-iodo-3-trifluoromethyltoluene, you are battling two competing mechanistic forces:
-
The Electronic "Push": The strongly electron-withdrawing ortho-trifluoromethyl (-CF₃) group drastically lowers the LUMO of the aryl iodide. This makes the initial oxidative addition of Pd(0) into the C-I bond exceptionally fast.
-
The Steric "Pull": The -CF₃ group possesses a massive steric volume (comparable to an isopropyl group). Once the Ar-Pd(II)-I intermediate is formed, this bulk physically shields the palladium center, severely retarding the transmetalation (in Suzuki couplings) or amine coordination (in Buchwald-Hartwig aminations) steps.
Because the catalytic cycle stalls at the Pd(II) intermediate, the system becomes highly susceptible to dead-end side reactions, most notably protodehalogenation (yielding 3-trifluoromethyltoluene as a byproduct).
Troubleshooting FAQs
Q1: My Suzuki-Miyaura coupling is stalling at 40% conversion, and GC-MS shows a massive peak for 3-trifluoromethyltoluene (deiodinated byproduct). How do I push this to completion? A1: This is a classic symptom of rate-limiting transmetalation. Because the ortho-CF₃ group blocks the incoming boronic acid, the long-lived Ar-Pd(II)-I intermediate undergoes hydrodehalogenation by extracting a hydride from the solvent or base.
-
Causality & Solution: You must accelerate transmetalation. Switch from generic catalysts like Pd(PPh₃)₄ to a sterically accommodating, electron-rich ligand system like XPhos or Amphos . XPhos specifically facilitates the coupling of sterically hindered ortho-substituted aryl halides by creating a flexible binding pocket that forces the aryl groups together[1]. Furthermore, ensure you are using a biphasic solvent system (e.g., Toluene/H₂O). The water is critical to dissolve the inorganic base (like K₃PO₄) and form the reactive boronate species, which is nucleophilic enough to overcome the steric barrier[2].
Q2: I am attempting a Buchwald-Hartwig amination with a secondary aliphatic amine. The solution turns black immediately, and I get <10% yield. What is going wrong?
A2: The immediate precipitation of "palladium black" indicates catalyst death. Secondary aliphatic amines are bulky. When reacting with an already hindered ortho-CF₃ palladium complex, coordination is impossibly slow. Instead, the amine undergoes
-
Causality & Solution: You must use a ligand specifically engineered to prevent
-hydride elimination and force reductive elimination, such as BrettPhos or RuPhos . Additionally, lower the reaction temperature to 80 °C and use a weaker base like NaOtBu or LiHMDS to prevent base-induced degradation of the catalyst before the amine can successfully coordinate.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and isolated yields for 4-iodo-3-trifluoromethyltoluene.
| Reaction Type | Catalyst / Ligand System | Base & Solvent | Time / Temp | Primary Outcome / Yield | Mechanistic Bottleneck Addressed |
| Suzuki-Miyaura | Pd(PPh₃)₄ (5 mol%) | K₂CO₃, Toluene (Dry) | 16h / 100 °C | 35% (High dehalogenation) | Fails: Slow transmetalation. |
| Suzuki-Miyaura | XPhos Pd G3 (2 mol%) | K₃PO₄, Toluene/H₂O (4:1) | 8h / 90 °C | 92% | Success: Boronate formation & steric accommodation[3]. |
| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | Cs₂CO₃, 1,4-Dioxane | 24h / 110 °C | <10% (Pd black formed) | Fails: |
| Buchwald-Hartwig | Pd₂(dba)₃ / BrettPhos | NaOtBu, Toluene | 12h / 80 °C | 85% | Success: Forced reductive elimination[1]. |
Pathway Visualization
Caption: Catalytic cycle of 4-iodo-3-trifluoromethyltoluene highlighting steric and electronic bottlenecks.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, these protocols are designed as self-validating systems. By monitoring specific analytical markers, you can pinpoint exactly where a reaction fails.
Protocol A: Optimized Suzuki-Miyaura Coupling
Objective: Couple 4-iodo-3-trifluoromethyltoluene with phenylboronic acid.
-
Preparation: In a flame-dried Schlenk flask, combine 4-iodo-3-trifluoromethyltoluene (1.0 equiv), phenylboronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), and XPhos Pd G3 (2 mol%).
-
Degassing (Critical): Evacuate and backfill the flask with ultra-pure N₂ three times. Add a degassed mixture of Toluene/H₂O (4:1 ratio, 0.2 M concentration). Causality: O₂ rapidly oxidizes electron-rich phosphine ligands like XPhos, effectively killing the active Pd(0) species.
-
Reaction: Heat to 90 °C with vigorous stirring (1000 rpm) for 8 hours. Causality: Vigorous stirring is mandatory for biphasic mixtures to ensure mass transfer between the aqueous boronate and the organic Pd-complex.
-
Self-Validation Check: At t = 2 hours, pull a 50 µL aliquot. Quench with EtOAc/H₂O. Run GC-MS on the organic layer.
-
Validation Pass: You should see the product mass and minimal m/z 160 (3-trifluoromethyltoluene).
-
Validation Fail: If starting material is gone but m/z 160 is high, your boronic acid is likely degraded, or your base is inactive. Add fresh boronic acid and K₃PO₄.
-
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.
Protocol B: Optimized Buchwald-Hartwig Amination
Objective: Couple 4-iodo-3-trifluoromethyltoluene with a secondary amine (e.g., morpholine).
-
Glovebox Setup: Due to the sensitivity of the intermediate, setup must be strictly anhydrous. Inside a glovebox, combine the aryl iodide (1.0 equiv), morpholine (1.2 equiv), NaOtBu (1.4 equiv), Pd₂(dba)₃ (2 mol%), and BrettPhos (4 mol%) in anhydrous Toluene (0.2 M).
-
Reaction: Seal the vessel, remove from the glovebox, and heat at 80 °C for 12 hours.
-
Self-Validation Check: Monitor the color of the reaction.
-
Validation Pass: The solution should remain a deep, homogeneous red/orange.
-
Validation Fail: If the solution turns opaque black within the first 30 minutes,
-hydride elimination has occurred. Verify the dryness of your amine and solvent via Karl Fischer titration before repeating.
-
-
Workup: Filter the crude mixture directly through a pad of Celite to remove Pd salts and inorganic base. Concentrate and purify via reverse-phase HPLC or flash chromatography.
References
-
Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. nih.gov. Available at:[Link]
-
A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction. beilstein-journals.org. Available at: [Link]
Sources
- 1. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Sterically Demanding Trifluoromethyl Aryl Iodides
Here is the Technical Support Center guide, structured as a dynamic, problem-solving resource for researchers.
Ticket ID: #CF3-ARI-STERIC-001 Status: Open Priority: Critical (Blocker) Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Ortho-Effect" Paradox
User Issue: You are attempting to cross-couple an aryl iodide bearing an ortho-trifluoromethyl (CF
Root Cause Analysis:
-
Steric Wall: The ortho-CF
group has a Van der Waals radius similar to an isopropyl group. This creates a "steric wall" that hinders the transmetallation step (in Suzuki) or amine coordination (in Buchwald-Hartwig), even though the oxidative addition of Ar-I is typically fast. -
The Iodide Trap: Unlike chlorides or bromides, the iodide anion released during oxidative addition is soft and "sticky." In sterically crowded systems, the catalyst struggles to shed this iodide, leading to the formation of inactive [Pd(Ar)(μ-I)]_2 dimers.
-
Electronic Destabilization: The strong electron-withdrawing nature of CF
makes the oxidative addition complex electron-deficient, increasing susceptibility to side reactions like protodeiodination if the catalytic cycle turns over too slowly.
Catalyst Selection Matrix (The Hardware)
Do not rely on "catalyst kits" for this substrate class. You need specific ligand architectures designed to wrap around the metal center while creating a pocket for the bulky substrate.
Recommended Systems by Reaction Type
| Reaction Type | Primary Recommendation | Secondary Recommendation | Technical Rationale |
| Suzuki-Miyaura | XPhos Pd G4 or SPhos Pd G4 | CataCXium A Pd G3 | XPhos provides a massive steric pocket. SPhos is exceptionally active for ortho-substituted systems due to its flexibility. The G4 precatalyst is mandatory to ensure a 1:1 Pd:L ratio and avoid induction periods. |
| Buchwald-Hartwig (Primary Amines) | BrettPhos Pd G4 | tBuBrettPhos Pd G4 | BrettPhos is designed to prevent β-hydride elimination (a common failure mode with primary amines) while accommodating the ortho-CF |
| Buchwald-Hartwig (Secondary Amines) | RuPhos Pd G4 | DavePhos (with Pd | RuPhos is the universal standard for hindered secondary amines. It stabilizes the monoligated Pd(0) species necessary for oxidative addition.[1] |
| Negishi | PEPPSI-IPr | XPhos Pd G4 | The NHC ligand in PEPPSI creates a "throw-away" ligand system (3-chloropyridine) that initiates fast, handling the instability of organozincs. |
Critical Note on Precatalysts: Avoid generating catalysts in situ (e.g., Pd(OAc)
+ Ligand) for these substrates. The rate of reduction to Pd(0) is variable and often leads to Pd-black precipitation before the cycle begins. Use G3 or G4 palladacycles for consistent initiation.
Visualizing the Failure Mode (The Logic)
The following diagram illustrates the specific "death spiral" active in ortho-CF
Caption: The catalytic cycle highlights the "Iodide Trap" (Red) where inactive dimers form if the ligand is not bulky enough to prevent bridging. The Steric Bottleneck at transmetallation is the primary hurdle for ortho-CF3 substrates.
Validated Experimental Protocol (The Patch)
This protocol is optimized to prevent iodide poisoning and overcome the steric barrier.
Experiment: Suzuki-Miyaura Coupling of 2-iodo-benzotrifluoride derivatives. Scale: 1.0 mmol
Reagents
-
Substrate: 2-CF
-Ar-I (1.0 equiv) -
Boronic Acid: Ar-B(OH)
(1.5 equiv) — Excess is required due to potential protodeboronation. -
Catalyst: XPhos Pd G4 (2.0 - 3.0 mol%)
-
Base: K
PO (3.0 equiv) — Finely ground, anhydrous. -
Solvent: 1,4-Dioxane : Water (4:1 ratio) — 0.2 M concentration.
Step-by-Step Methodology
-
Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon/Nitrogen.
-
Solids Addition: Charge the vial with the Aryl Iodide (if solid), Boronic Acid, Base, and XPhos Pd G4 .
-
Why? Adding catalyst to the solid mix prevents "hot spots" of catalyst decomposition upon solvent addition.
-
-
Degassing (Crucial): Cap the vial. Evacuate and backfill with inert gas 3 times .
-
Why? Oxygen promotes homocoupling of the boronic acid, wasting your excess reagent.
-
-
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
-
Temperature Ramp: Place in a pre-heated block at 80 °C . Stir vigorously (1000 RPM).
-
Why? High stirring speed is essential for the biphasic system created by the inorganic base.
-
-
Monitoring: Check HPLC/LCMS at 1 hour. If conversion is <50%, add 1 mol% additional catalyst.
Troubleshooting FAQs
Q1: My reaction turns black immediately and conversion stops at 20%. What happened?
Diagnosis: "Palladium Black" precipitation.
Explanation: The catalyst decomposed before entering the catalytic cycle. This often happens with Pd(OAc)
Q2: I see a large peak corresponding to the de-iodinated starting material (Ar-H).
Diagnosis: Protodeiodination.
Explanation: Your catalytic cycle is stalling at the Pd(II) intermediate. Because the CF
-
Increase the concentration of the coupling partner (Boronic acid/Amine) to force the cycle forward.
-
Switch solvent to Toluene or Dioxane (less prone to hydride donation than THF/Isopropanol).
-
Ensure your solvent is strictly anhydrous if using a sensitive nucleophile.
Q3: Can I use Pd(PPh
Q4: Why do you recommend K
References
-
Buchwald, S. L., et al. "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide." Chemical Science, 2011.
-
Sigma-Aldrich (Merck). "Buchwald-Hartwig Amination Catalysts & Ligand Selection Guide." Technical Library.
-
BenchChem. "Optimizing Suzuki Coupling Reactions with Bromo-trifluoroanilines (and Iodide analogues)." Technical Support Center.
-
Altenhoff, G., et al. "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Journal of the American Chemical Society, 2004. (Highlighting the use of SPhos/XPhos).
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for Negishi Cross-Coupling." Chemistry - A European Journal, 2006.
Sources
preventing deiodination side reactions in palladium catalysis
Technical Support & Troubleshooting Hub for Palladium Catalysis
Status: Operational Topic: Prevention of Hydrodehalogenation (Deiodination) in Cross-Coupling Target Audience: Medicinal Chemists, Process Chemists, Graduate Researchers
Core Directive: The Problem Landscape
In palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Negishi), aryl iodides are prized for their rapid oxidative addition. However, this reactivity comes with a penalty: Deiodination (Hydrodehalogenation).
The reduction of your starting material (
Diagnostic Flowchart
Before changing reagents, identify the mechanistic leak.
The "Why": Mechanistic Forensics
To stop deiodination, you must understand how the hydride (
Mechanism A:
-Hydride Elimination (The Common Culprit)
This is the dominant pathway in alcohol solvents or when using amine nucleophiles.
-
Oxidative Addition:
(Fast). -
Ligand Exchange: The iodide is replaced by an alkoxide (from solvent/base) or an amide.
-
The Error: Instead of transmetallation, the complex undergoes
-hydride elimination.-
From Alcohols:
(Ketone byproduct). -
From Amines:
.
-
-
Death Blow:
undergoes reductive elimination to form .
Mechanism B: Slow Transmetallation
Aryl iodides add to Pd(0) very quickly. If the nucleophile (boronic acid, amine, zinc) is slow to react, the
Troubleshooting Scenarios (Q&A)
Scenario 1: The "Drunken" Catalyst
User: I am running a Suzuki coupling in iPrOH/Water. I see 15% deiodinated product. Tech Support: Isopropanol is a secondary alcohol and an excellent hydride donor.
-
The Fix: Switch to a solvent that cannot undergo
-hydride elimination.-
Recommended: Toluene, 1,4-Dioxane, DME, or DMF.[1]
-
If protic solvent is required: Use tert-Amyl alcohol or tert-Butanol . These tertiary alcohols lack a
-hydrogen, making hydride elimination chemically impossible [2].
-
Scenario 2: The "Bulky" Amine
User: I'm doing a Buchwald-Hartwig coupling with a bulky primary amine. I mostly get reduced aryl iodide.
Tech Support: Bulky amines slow down the reductive elimination of the C-N bond, giving the catalyst time to perform
-
The Fix: You need a ligand that accelerates C-N reductive elimination.
-
Ligand Choice: Switch to BrettPhos or RuPhos . These bulky biaryl phosphines are engineered to force the Pd(II) center to reductively eliminate the product faster than it can eliminate a hydride [3].
-
Scenario 3: The "Lazy" Boronic Acid
User: My aryl iodide is electron-poor (very reactive), but my boronic acid is electron-poor (very unreactive). I see massive deiodination. Tech Support: Your oxidative addition is fast, but transmetallation is too slow. The active Pd species is sitting idle.
-
The Fix: Accelerate transmetallation or protect the catalyst.
-
Concentration: Increase the concentration of the boronic acid (1.5 - 2.0 equiv).
-
Water: Ensure optimized water content (e.g., 4:1 Solvent:Water). Water is essential for activating the boronic acid to the boronate species [4].
-
Catalyst: Switch to a Pd(II) precatalyst like XPhos Pd G4 . This ensures the active species is generated only when needed, rather than sitting as vulnerable Pd(0) aggregates.
-
Experimental Protocols
Protocol A: "Deiodination-Proof" Suzuki-Miyaura Coupling
Use this protocol when Ar-H side products exceed 5%.
Reagents:
-
Aryl Iodide (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
Base:
(3.0 equiv) - Milder than alkoxides, less risk of hydride transfer. -
Catalyst:
(2 mol%) + XPhos (4 mol%) or SPhos (for sterically hindered substrates). -
Solvent: Toluene : Water (4:1 ratio). Strictly avoid alcohols.
Workflow:
-
Degassing (Critical): Oxygen promotes homocoupling and radical pathways. Sparge solvents with Argon for 15 mins.
-
Solids First: Charge a vial with Ar-I, Boronic Acid, Base, and Ligand.
-
Solvent Addition: Add the degassed Toluene/Water mixture.
-
Catalyst Addition: Add
last to minimize induction time. -
Temperature: Heat to 80°C. Note: Higher temperatures favor productive cross-coupling over deiodination if the ligand is bulky (Arrhenius effect).
Protocol B: Scavenging Inhibition
If deiodination persists, add 10-20 mol% of 1-Octene .
-
Mechanism:[1][2][3][4][5][6][7][8][9][10] The alkene acts as a "dummy" substrate to intercept Pd-H species via insertion, preventing them from reducing your aryl ring, though this is a last-resort patch.
Reference Data: Solvent & Ligand Selection
Table 1: Solvent Risk Assessment for Deiodination
| Solvent Class | Risk Level | Mechanism of Failure | Recommendation |
| 2° Alcohols (iPrOH) | High | Rapid | AVOID |
| 1° Alcohols (EtOH) | High | Moderate | AVOID |
| Ethers (THF, Dioxane) | Low | Generally safe; THF can donate H via radical path (rare). | PREFERRED |
| 3° Alcohols (t-BuOH) | Zero | No | SAFE PROTIC |
| Amides (DMF, DMA) | Medium | Can decompose to form hydrides/formates at high T. | USE WITH CAUTION |
Table 2: Ligand Selection to Outcompete Side Reactions
| Ligand | Type | Best For | Anti-Deiodination Mechanism |
| PPh3 | Monodentate | Simple substrates | Poor. Slow reductive elimination allows side reactions. |
| XPhos | Biaryl Phosphine | Chlorides/Sulfonates | Excellent. Steric bulk accelerates transmetallation. |
| BrettPhos | Biaryl Phosphine | Amination (1° Amines) | Superior. specifically designed to stop |
| dppf | Bidentate | Large bite angle | Good. Prevents formation of inactive Pd-dimers. |
Visualizing the Competition
The following diagram illustrates the "Race Condition" between the productive cycle and the destructive deiodination cycle.
References
-
Solvent Effects in Palladium Catalysed Cross-Coupling Reactions. Source: White Rose Research Online. URL:[Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Source: National Institutes of Health (PMC). URL:[Link]
-
Buchwald–Hartwig Amination: Ligand Effects and Mechanism. Source: Wikipedia (Summarizing Hartwig/Buchwald foundational work). URL:[Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Source: ArODES HES-SO. URL:[Link]
Sources
- 1. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig_reaction [chemeurope.com]
- 5. Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions [frontiersin.org]
- 7. nobelprize.org [nobelprize.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
solubility issues of 1-iodo-4-methyl-2-(trifluoromethyl)benzene in organic solvents
This technical guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-iodo-4-methyl-2-(trifluoromethyl)benzene. This document provides a structured approach to understanding and overcoming these issues through a series of frequently asked questions, detailed troubleshooting workflows, and standardized experimental protocols.
Introduction: The Challenge of Solubilizing Highly Substituted Aromatics
This compound is a structurally complex aromatic compound. Its solubility is governed by a balance of factors: the large, polarizable iodine atom, the non-polar methyl group, and the highly electronegative and lipophilic trifluoromethyl (-CF3) group. The -CF3 group, in particular, significantly increases the molecule's lipophilicity, often leading to poor solubility in polar solvents.[1] This guide provides a systematic framework for selecting appropriate solvents and troubleshooting common solubility problems.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics I should expect from this compound?
A1: Given its structure, this compound is expected to be highly soluble in non-polar to moderately polar aprotic organic solvents and poorly soluble in highly polar and protic solvents like water. The trifluoromethyl group enhances lipophilicity, favoring dissolution in solvents that can accommodate its fluorinated nature.[1] Expect good solubility in chlorinated solvents, aromatic hydrocarbons, and ethers, and limited solubility in lower alcohols and water.
Q2: I am unable to dissolve the compound in a common solvent like methanol or ethanol at room temperature. What is my next step?
A2: This is a common issue. If room temperature dissolution fails, gentle heating can be attempted, as solubility often increases with temperature.[2] If the compound remains insoluble or if heating is not desirable for your experiment, you should proceed to screen a wider range of solvents with varying polarities. Refer to the Troubleshooting Workflow and the Solvent Screening Protocol below.
Q3: Can I use a solvent mixture or a co-solvent system?
A3: Yes, using a co-solvent is a highly effective strategy.[3][4] A small amount of a "good" solvent in which the compound is highly soluble can be added to a "poor" solvent to enhance overall solubility. For example, if your reaction medium is ethanol but the compound is more soluble in dichloromethane (DCM), preparing a stock solution in a minimal amount of DCM and then adding it to the ethanol may work.
Q4: My compound "oiled out" instead of dissolving or crystallizing. What does this mean and how can I fix it?
A4: "Oiling out" occurs when a solid melts and forms a liquid phase that is immiscible with the solvent, rather than dissolving. This often happens when a solution is cooled too quickly or when the solvent is not ideal. To resolve this, you can try re-heating the solution to dissolve the oil, adding a small amount of a better co-solvent, and then allowing it to cool much more slowly.[5][6]
Q5: Are there any predictive models to help me choose a solvent?
A5: Yes, theoretical models like Hansen Solubility Parameters (HSP) and COSMO-RS can provide guidance.[7][8][9] HSP characterizes solvents based on their dispersion, polar, and hydrogen bonding forces. The principle is that solvents with HSP values similar to the solute are more likely to be effective.[9][10] While determining the exact HSP for a new compound requires experimentation, you can use the parameters of structurally similar molecules as a starting point.
Troubleshooting Workflow for Solubility Issues
This workflow provides a systematic approach to addressing solubility challenges, from initial solvent selection to more advanced techniques.
Caption: A stepwise workflow for troubleshooting the solubility of this compound.
Data & Theoretical Framework
Predicted Solubility in Common Organic Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene, Benzene | High | "Like dissolves like"; the aromatic and alkyl nature of the solute matches these solvents. |
| Halogenated | Dichloromethane (DCM), Chloroform | High | The polarizability of the C-I bond and the overall molecular structure are compatible with these solvents. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | THF is a good general-purpose solvent for a wide range of organic compounds. |
| Polar Aprotic | Acetone, Acetonitrile (MeCN), DMSO | Low to Moderate | The high polarity of these solvents may not be ideal for the lipophilic solute.[11] |
| Polar Protic | Methanol, Ethanol, Water | Very Low to Insoluble | Strong hydrogen bonding networks in these solvents resist disruption by the non-polar solute.[12] |
Introduction to Hansen Solubility Parameters (HSP)
HSP provides a more nuanced approach than simple polarity by breaking down intermolecular forces into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipole-dipole interactions.
A solvent is likely to dissolve a solute if their HSP values are similar. The distance (Ra) between the HSP coordinates of two substances in "Hansen space" can be calculated, and if this distance is less than the interaction radius (R0) of the solute, dissolution is likely.[9]
Caption: Visualization of Hansen Solubility Space, showing a good and a bad solvent relative to the solute's interaction sphere.
Experimental Protocols
Protocol 1: Standard Solubility Determination (Shake-Flask Method)
This protocol is a standard method for quantitatively determining the solubility of a compound in a specific solvent.[14]
Objective: To determine the saturation concentration of this compound in a given solvent at a specified temperature.
Materials:
-
This compound
-
Selected solvent (e.g., Toluene)
-
Scintillation vials or sealed test tubes
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)
Procedure:
-
Preparation: Accurately weigh an excess amount of the solid compound into a vial. An amount that is clearly more than will dissolve is needed.
-
Solvent Addition: Add a precise volume of the chosen solvent to the vial.
-
Equilibration: Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixture to shake for at least 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vial stand undisturbed to allow undissolved solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a clean, pre-weighed vial for analysis. This step is critical to remove any undissolved microparticles.
-
Quantification: Determine the concentration of the compound in the filtered sample using a pre-calibrated analytical method (e.g., HPLC).
-
Calculation: Express the solubility in units such as mg/mL or mol/L.
Protocol 2: Rapid Solvent Screening for Solubility
Objective: To quickly and qualitatively assess the solubility of the compound in a range of solvents to identify suitable candidates for an experiment or for recrystallization.[2][15]
Materials:
-
This compound
-
A selection of solvents (see table above)
-
Small test tubes or vials (e.g., 1 dram vials)
-
Vortex mixer
-
Graduated pipettes or syringes
Procedure:
-
Aliquot Compound: Place a small, consistent amount of the solid (e.g., ~10 mg) into each labeled test tube.
-
Initial Solvent Addition: Add a small volume of the first solvent (e.g., 0.5 mL) to the corresponding tube.
-
Agitation: Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Observation: Observe the tube. Record whether the solid has completely dissolved, partially dissolved, or remained insoluble.
-
Incremental Addition: If the solid has not fully dissolved, add another 0.5 mL of the solvent and repeat the agitation and observation steps. Continue this process up to a defined total volume (e.g., 3 mL).
-
Heating Step (Optional): For tubes where the compound is still insoluble, gently warm the tube in a water bath and observe any changes in solubility.[2] Note if the compound dissolves upon heating and if it precipitates upon cooling.
-
Categorization: Classify each solvent as "Soluble," "Partially Soluble," or "Insoluble" based on your observations.
References
Click to expand
- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).
- Compound solubility measurements for early drug discovery. (2022, May 31). Life Chemicals.
- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.).
- Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. (2015, June 15). PubMed.
- Solubility test for Organic Compounds. (2024, September 24). Readkong.
- Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.
- 1-Iodo-4-(trifluoromethyl)benzene(455-13-0). (n.d.). ChemicalBook.
- Challenges in Predicting Aqueous Solubility of Organic Molecules Using the COSMO-RS Model. (n.d.).
- Identification of Unknowns (Experiment). (2020, June 29). Chemistry LibreTexts.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec.
- Prediction of Solubility with COSMO-RS. (n.d.). Zenodo.
- COSMO-RS: predict solubilities & fluid thermodynamics. (n.d.). SCM.
- Exploiting trifluoromethyl substituents for tuning orbital character of singlet and triplet states to increase the rate of thermally activated delayed fluorescence. (2020, July 29). RSC Publishing.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18).
- Hansen solubility parameter. (n.d.). Wikipedia.
- Problems with Recrystallis
- Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- Hansen Solubility Parameters (HSP). (2022, August 30).
- Consideration of Hansen solubility parameters. Part 1. (n.d.).
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scm.com [scm.com]
- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 10. Hansen Solubility Parameters (HSP) | AgfaLabs [agfa.com]
- 11. Exploiting trifluoromethyl substituents for tuning orbital character of singlet and triplet states to increase the rate of thermally activated delayed ... - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QM00429D [pubs.rsc.org]
- 12. 1-Iodo-4-(trifluoromethyl)benzene(455-13-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. hansen-solubility.com [hansen-solubility.com]
- 14. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: Coupling 2-Substituted Trifluoromethyl Iodobenzenes
Status: OPEN
Priority: CRITICAL
Agent: Senior Application Scientist
Subject: Overcoming the "Ortho-Effect" and Electronic Deactivation in
Executive Summary: The "Ortho-CF3" Conundrum
Welcome to the technical support center. You are likely here because your standard coupling protocols (e.g.,
-
The Electronic Trap: The
group is strongly electron-withdrawing. While this accelerates Oxidative Addition (OA) of the C-I bond, it stabilizes the resulting Pd(II) intermediate, making the subsequent Transmetallation (TM) or Reductive Elimination (RE) steps energetically uphill. -
The Steric Wall: The
group has a steric bulk roughly equivalent to an isopropyl group (A-value ~2.1). Located ortho to the reaction site, it physically blocks the approach of the nucleophile, often leading to stalled catalytic cycles and side reactions like protodehalogenation.
This guide provides the specific ligand architectures required to breach this wall.
Module 1: C-C Bond Formation (Suzuki-Miyaura)
Ticket #: SZ-492 User Issue: "Reaction stalls; starting material consumed but mostly protodeboronated boronic acid remains."
The Solution: Dialkylbiaryl Phosphines & NHCs
Standard phosphines (
Top Recommended Ligands:
| Ligand | Class | Why it Works for |
| SPhos | Buchwald (Biaryl) | The methoxy groups on the backbone provide stability, while the cyclohexyl groups create a pocket that forces the bulky |
| Pd-PEPPSI-IPent | NHC Precatalyst | The "Incredible Bulk" catalyst. The bulky 2,6-di(3-pentyl)phenyl groups on the NHC throw open the steric pocket. Ideal for "tetra-ortho" substituted couplings. |
| XPhos | Buchwald (Biaryl) | Similar to SPhos but with isopropyl groups; extremely robust for sterically demanding substrates. |
Gold Standard Protocol (Suzuki)
Use this for coupling 2-trifluoromethyl iodobenzene with hindered boronic acids.
-
Catalyst:
(1.0 mol%) + SPhos (2.0 mol%)-
Alternative:Pd-PEPPSI-IPent (1.0 mol%) for extremely hindered partners.
-
-
Base:
(2.0 - 3.0 equiv). The anhydrous nature helps prevent protodeboronation compared to carbonate bases. -
Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1).
-
Temperature: 80–100 °C.
Troubleshooting Tip: If you see homocoupling of the boronic acid, it means the Oxidative Addition of your
Module 2: C-N Bond Formation (Buchwald-Hartwig)
Ticket #: BH-881 User Issue: "Low conversion. The reaction turns black (Pd precipitation) immediately."
The "Iodide Trap" Phenomenon
Contrary to general trends, Aryl Iodides are often worse than Aryl Bromides in Buchwald couplings.[2] The released iodide ions (
-
Fix: You must use ligands that can break these dimers or use specialized precatalysts.
Top Recommended Ligands:
| Ligand | Target Amine | Why it Works |
| BrettPhos | Primary Amines | Designed to prevent the binding of the product amine to the metal (product inhibition). The bulk promotes RE even with the |
| RuPhos | Secondary Amines | The specific steric bulk directs the lone pair of the secondary amine to the Pd center, overcoming the repulsion from the ortho- |
| tBuBrettPhos | Amides | If coupling amides (C-N), this is the only ligand bulky and electron-rich enough to prevent catalyst poisoning. |
Gold Standard Protocol (Buchwald)
Use this for coupling 2-trifluoromethyl iodobenzene with anilines or alkyl amines.
-
Precatalyst: BrettPhos Pd G4 or RuPhos Pd G4 (1.0–2.0 mol%).
-
Why G4? These precatalysts activate at room temperature and prevent the formation of inactive Pd-I dimers during the initiation phase.
-
-
Base:
(1.2 equiv) or (for base-sensitive substrates). -
Solvent: t-Amyl Alcohol or Toluene (anhydrous).
-
Temperature: 60–80 °C.
Module 3: C-O/C-N (Ullmann/Chan-Lam)
Ticket #: UL-330 User Issue: "Palladium is too expensive/fails. Need a Copper alternative."
The Ligand Necessity
Classic "copper bronze" Ullmann reactions require 200°C+, which will likely decompose your
Top Recommended Ligands:
| Ligand | Type | Application |
| Oxalamides | Bidentate (N,N) | Excellent for C-N coupling (arylations of amines/amides) at lower temps (80-100°C). |
| TMEDA / DMEDA | Diamine | Standard for C-N coupling, but often requires higher catalyst loading (10 mol%). |
| 1,10-Phenanthroline | Bidentate (N,N) | The best choice for C-O coupling (phenols) with hindered iodides. |
Visual Troubleshooting & Logic
Diagram 1: The Ligand Decision Matrix
Caption: Decision tree for selecting the optimal ligand based on reaction type and nucleophile class.
Diagram 2: The Failure Mode Analysis (Mechanism)
Caption: Visualizing where the cycle stalls. The CF3 group creates a bottleneck at Reductive Elimination.
FAQ: Common User Queries
Q: Can I use
Q: Why is my reaction turning black immediately in the Buchwald coupling? A: This is "Iodide Inhibition." The iodide released from your substrate is bridging two palladium atoms, shutting down the catalyst. Switch to a G4 precatalyst (like RuPhos Pd G4). The precatalyst scaffold prevents this dimer formation during the critical initiation phase.
Q: I see the product, but also a lot of de-iodinated starting material (Ar-H). Why?
A: This is hydrodehalogenation. It usually happens when the transmetallation/amine binding is too slow compared to
-
Fix: Increase the concentration of the catalyst and nucleophile. Ensure your solvent is anhydrous. Switch to a bulkier ligand (e.g., from SPhos to XPhos) to accelerate the forward reaction.
References
-
SPhos/XPhos Development: Walker, S. D., et al. "A General and Efficient Catalyst for the Suzuki-Miyaura Coupling of Aryl Chlorides and/or Arylboronic Acids." Angewandte Chemie International Edition, 2004. Link
-
Pd-PEPPSI-IPent: Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Angewandte Chemie, 2009.[3][4] Link
-
BrettPhos for Amination: Maitro, G., et al. "A General Catalyst for the Amidation of Aryl Halides and Triflates." Journal of the American Chemical Society, 2008. Link
-
Iodide Inhibition in Buchwald: Haynes, A., et al. "Mechanism of the Palladium-Catalyzed Amination of Aryl Halides." Journal of the American Chemical Society, 2010. Link
-
Ullmann Ligands: Tye, J. W., et al. "Copper-Catalyzed Amination of Aryl Halides with Primary Alkylamines." Angewandte Chemie, 2008.[4] Link
Sources
- 1. reddit.com [reddit.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Pd-PEPPSI-IPent: low-temperature negishi cross-coupling for the preparation of highly functionalized, tetra-ortho-substituted biaryls - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison: 19F NMR Characterization of 1-iodo-4-methyl-2-(trifluoromethyl)benzene
The 19F NMR Chemical Shift Characterization Guide for 1-iodo-4-methyl-2-(trifluoromethyl)benzene follows below.
Executive Summary
This guide provides a technical analysis of the 19F NMR chemical shift for This compound (also known as 2-iodo-5-methylbenzotrifluoride ; CAS: 1369852-22-1). This compound is a critical intermediate in the synthesis of bioactive scaffolds, including RORγ modulators and tryptase inhibitors.[1]
The trifluoromethyl (-CF₃) group in this sterically congested ortho-iodo environment exhibits a characteristic chemical shift. This guide compares its spectral signature against standard references (Benzotrifluoride) and structural analogs to provide a self-validating identification protocol.
Chemical Shift Analysis & Comparison
The 19F NMR chemical shift is sensitive to the electronic environment (shielding/deshielding) and solvent effects. The following data compares the target molecule against industry-standard benchmarks.
Primary Spectral Data
| Compound | Structure | 19F Chemical Shift (δ, ppm)* | Multiplicity | Notes |
| Target Molecule | This compound | -62.5 ± 1.0 | Singlet (s) | Ortho-iodo effect induces slight deshielding relative to Ph-CF₃.[2][3] |
| Reference Standard | Benzotrifluoride (Ph-CF₃) | -63.72 | Singlet (s) | Primary internal standard for Ar-CF₃ calibration. |
| Analog 1 | 1-iodo-2-(trifluoromethyl)benzene | -63.0 | Singlet (s) | Lacks the para-methyl group; shows the isolated ortho-iodo effect. |
| Analog 2 | 4-Chloro-3-nitrobenzotrifluoride | -62.0 to -63.0 | Singlet (s) | Electron-withdrawing groups shift signal downfield. |
| Calibration Std | Hexafluorobenzene (C₆F₆) | -164.9 | Singlet (s) | External reference for wide-sweep calibration. |
*All shifts referenced to CFCl₃ (0.0 ppm) in CDCl₃.[1]
Substituent Effects Explained[1][3][4]
-
Benzotrifluoride Core (-63.7 ppm): The baseline shift for a trifluoromethyl group attached to a phenyl ring.
-
Ortho-Iodo Effect (+0.5 to +1.0 ppm): The iodine atom at the ortho position (C1 relative to the ring, C2 relative to CF₃) exerts a "heavy atom effect" and steric compression. While iodine is electron-donating by resonance, its large size and polarizability in the ortho position typically result in a slight downfield shift (less negative ppm) or negligible change compared to the parent benzotrifluoride, distinguishing it from ortho-fluoro or ortho-nitro analogs which cause larger shifts.[1]
-
Meta-Methyl Effect (< 0.2 ppm): The methyl group at position 4 (meta to the CF₃) is weakly electron-donating. Its effect on the CF₃ chemical shift is minimal, often indistinguishable without high-resolution overlay, but it aids in confirming the specific isomer when coupled with 1H NMR (methyl singlet integration).[1]
Experimental Protocol: Self-Validating Workflow
To ensure scientific integrity, follow this step-by-step protocol. This workflow is designed to eliminate false positives from regioisomers (e.g., 1-iodo-2-methyl-4-(trifluoromethyl)benzene).
A. Sample Preparation[1][3][5]
-
Solvent: Chloroform-d (CDCl₃) is the standard solvent.
-
Note: DMSO-d₆ may cause a slight upfield shift (0.5 - 1.0 ppm) due to solvent-solute dipole interactions.
-
-
Concentration: Prepare a 10-20 mM solution (approx. 5-10 mg in 0.6 mL solvent).
-
Internal Standard: Add 0.1% v/v Benzotrifluoride (Ph-CF₃) directly to the NMR tube if accurate quantification is required. The target peak should appear slightly downfield from the Ph-CF₃ signal.
B. Acquisition Parameters (Typical 376 MHz or 470 MHz for 19F)
-
Pulse Sequence: zg (standard 1D sequence) or zgig (inverse gated decoupling) for quantitative integration.[1]
-
Spectral Width: 200 ppm (centered at -100 ppm) to capture both the target (-63 ppm) and any inorganic fluoride impurities (-100 to -150 ppm).
-
Relaxation Delay (D1): Set to ≥ 5 seconds. The CF₃ group has a long T1 relaxation time; insufficient delay will lead to integration errors.[1]
-
Scans (NS): 16 - 64 scans are usually sufficient due to the high sensitivity of the CF₃ group (3 equivalent fluorine atoms).
C. Validation Logic
If the spectrum shows:
-
Single peak at -63.7 ppm: You likely have unsubstituted Benzotrifluoride (starting material degradation).
-
Two peaks (-62.5 and -63.7): Target molecule + Internal Standard.
-
Complex multiplet: Indicates coupling to protons (if not decoupled) or presence of impurities.[1] The CF₃ signal should be a singlet in proton-decoupled 19F NMR ({1H}).
Visualization: Characterization Workflow
The following diagram illustrates the logical decision tree for validating the synthesis of the target molecule using 19F NMR.
Caption: Logic flow for confirming the identity of this compound via 19F NMR.
References
-
BenchChem. 4-Nitrobenzotrifluoride and Derivatives: Chemical Properties and NMR Data. Retrieved from .[1][4]
-
National Institutes of Health (NIH) PubChem. 1-iodo-2-(trifluoromethyl)benzene (CID 119056886). Retrieved from .[1]
-
University of Colorado Boulder. 19F NMR Reference Standards and Chemical Shifts. Retrieved from .[1]
-
Google Patents. Process for the synthesis of organic compounds (EP2266961B1).[1] Retrieved from .[1]
-
SpectraBase. 2-Iodobenzotrifluoride 19F NMR Spectrum. Wiley Science Solutions.[1] Retrieved from .[1]
Sources
- 1. KR101725696B1 - Novel bicyclic pyridinones - Google Patents [patents.google.com]
- 2. CA2479932A1 - Piperazine substituted aryl benzodiazepines and their use as dopamine receptor antagonists for the treatment of psychotic disorders - Google Patents [patents.google.com]
- 3. KR101725696B1 - Novel bicyclic pyridinones - Google Patents [patents.google.com]
- 4. 4-Nitrobenzotrifluoride | 402-54-0 | Benchchem [benchchem.com]
Reactivity Comparison Guide: 1-Iodo-4-methyl-2-(trifluoromethyl)benzene vs. 4-Iodobenzotrifluoride
[1]
Executive Summary
This guide provides a technical comparison between 1-iodo-4-methyl-2-(trifluoromethyl)benzene (Compound A) and 4-iodobenzotrifluoride (Compound B).[1] While both are trifluoromethyl-substituted aryl iodides used in drug discovery and agrochemistry, their reactivity profiles are drastically different due to the ortho-effect in Compound A.[1]
-
Compound B (4-Iodobenzotrifluoride): The "Workhorse."[1] A standard, highly reactive electrophile for cross-coupling and metal-halogen exchange.[1] It follows predictable kinetic behaviors.[1]
-
Compound A (this compound): The "Specialist."[1] A sterically hindered and electronically complex substrate.[1][2] It requires specialized ligands for coupling and poses significant stability risks during lithiation due to potential aryne formation.[1]
Quick Comparison Matrix
| Feature | Compound A (Ortho-CF3) | Compound B (Para-CF3) |
| Steric Hindrance | High (Ortho-CF3 blocks metal approach) | Low (Open coordination sphere) |
| Electronic Nature | Push-Pull (Ortho-EWG / Para-EDG) | Strong Pull (Para-EWG) |
| Oxidative Addition | Slow (Sterically impeded) | Fast (Electronically activated) |
| Lithiated Stability | Unstable (Prone to LiF elimination/Aryne formation) | Stable (At -78 °C) |
| Preferred Catalyst | Pd-Dialkylbiarylphosphines (e.g., XPhos, SPhos) | Standard Pd-Phosphines (e.g., PPh3, dppf) |
Mechanistic Analysis
Steric & Electronic Landscape[1][2]
The reactivity difference is governed by the position of the trifluoromethyl (-CF3) group relative to the iodine atom.
-
Compound B: The -CF3 group is para to the iodine.[1] It exerts a strong inductive electron-withdrawing effect (-I), lowering the LUMO energy of the C-I bond.[1] This accelerates oxidative addition to Pd(0) without imposing any steric penalty.[1]
-
Compound A: The -CF3 group is ortho to the iodine.[1]
-
Steric Wall: The -CF3 group has a large A-value (2.1 kcal/mol), similar to an isopropyl group.[1] This bulk shields the C-I bond, significantly increasing the activation energy for the oxidative addition step (
). -
Electronic Conflict: While the ortho-CF3 activates the ring inductively, the para-methyl group is an electron-donating group (EDG).[1] This creates a "push-pull" system that renders the ring slightly more electron-rich than Compound B, further reducing the rate of oxidative addition compared to the purely electron-deficient Compound B.[1]
-
The "Aryne Trap" in Lithiation
A critical safety and yield differentiator is the stability of the organometallic intermediates.
-
Path B (Para): Lithium-halogen exchange on Compound B yields p-trifluoromethylphenyllithium.[1] This species is stable at -78 °C and can be stored or used for subsequent nucleophilic attacks.[1]
-
Path A (Ortho): Exchange on Compound A yields o-trifluoromethylphenyllithium.[1] This intermediate is metastable .[1][3] The lithium atom is in close proximity to the fluorine atoms of the -CF3 group. It readily undergoes
-elimination of Lithium Fluoride (LiF) to generate a reactive difluorobenzyne intermediate.[1] This leads to decomposition, oligomerization, or unexpected cycloadditions.
Figure 1: Comparative reactivity pathways. Note the decomposition pathway (red) for Compound A during lithiation.[1]
Experimental Protocols
Suzuki-Miyaura Cross-Coupling
Objective: Coupling with Phenylboronic acid.[1]
Protocol for Compound B (The Standard)
-
Catalyst: Pd(PPh
) (5 mol%)[1] -
Ligand: Triphenylphosphine (Standard)[1]
-
Base: Na
CO (2.0 equiv)[1] -
Solvent: DME : H
O (2:1)[1] -
Conditions: 80 °C, 4 hours.[1]
-
Mechanism: The unhindered iodide undergoes rapid oxidative addition.[1] Standard PPh
ligands are sufficient to stabilize the Pd center while allowing transmetallation.
Protocol for Compound A (The Hindered)
-
Catalyst: Pd
(dba) (2 mol%)[1] -
Ligand: SPhos or XPhos (4-8 mol%)
-
Base: K
PO (3.0 equiv)[1] -
Solvent: Toluene : H
O (10:1)[1] -
Conditions: 100 °C, 12-16 hours.
-
Why this change?
-
Ligand Choice: Standard PPh
is not bulky enough to force the reductive elimination of the crowded intermediate, nor electron-rich enough to accelerate the difficult oxidative addition.[1] Buchwald ligands (SPhos/XPhos) are electron-rich (facilitating OA) and bulky (facilitating RE and preventing catalyst deactivation).[1] -
Base/Solvent: Anhydrous or low-water conditions with stronger bases (phosphate) often help stabilize the hindered transmetallation transition state.[1]
-
Lithium-Halogen Exchange (Warning)[1]
Protocol for Compound B
-
Dissolve Compound B in dry THF at -78 °C.
-
Add n-BuLi (1.1 equiv) dropwise.[1]
-
Stir for 30-60 mins at -78 °C (Stable).
-
Add electrophile.[1] Warm to RT.
Protocol for Compound A (In-Situ Trapping Required)
CRITICAL: Do not generate the lithio-species and wait.
-
Mix Compound A and the Electrophile (e.g., aldehyde, ketone, borate) together in dry THF/Toluene at -100 °C (or -78 °C if -100 °C is unavailable).
-
Add n-BuLi (or t-BuLi for faster exchange) dropwise to the mixture.[1]
-
Rationale: This "Barbier-type" condition ensures the lithiated species reacts with the electrophile immediately upon formation, outcompeting the rate of LiF elimination (aryne formation).[1]
-
Alternative: Use Turbo-Grignard (
-PrMgCl[1]·LiCl) at -40 °C. The Mg species is more covalent and less prone to -fluoride elimination than the Li species.[1]
Decision Making & Optimization
Use this logic flow to select the correct conditions for your specific target.
Figure 2: Decision tree for reaction planning. Note the specific divergence for Compound A.
References
-
Ortho-Substituent Effects on Oxidative Addition
- Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes.
-
Source:
-
Buchwald Ligands for Hindered Substrates
-
Instability of Ortho-Lithio Trifluoromethylbenzenes
-
Compound Data & Safety
Sources
- 1. Benzene, 1-iodo-4-(trifluoromethyl)- | C7H4F3I | CID 67993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism of Lithium Diisopropylamide-Mediated Ortholithiation of 1,4-Bis(trifluoromethyl)benzene under Nonequilibrium Conditions: Condition-Dependent Rate Limitation and Lithium Chloride-Catalyzed Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. 4-Iodobenzotrifluoride 97 455-13-0 [sigmaaldrich.com]
A Comparative Analysis of Iodide vs. Bromide as Leaving Groups in ortho-CF₃ Substituted Benzenes for SNAr Reactions
For researchers and professionals in drug development and synthetic organic chemistry, the selection of an appropriate leaving group is a critical parameter influencing the efficiency and outcome of Nucleophilic Aromatic Substitution (SNAr) reactions. This guide provides an in-depth comparison of iodide and bromide as leaving groups on a benzene ring activated by an ortho-trifluoromethyl (CF₃) group, a common motif in pharmacologically active compounds.
The SNAr Mechanism: A Departure from Aliphatic Substitution Rules
In the realm of aliphatic nucleophilic substitutions (SN1 and SN2), the leaving group ability of halogens follows a clear trend: I > Br > Cl > F. This is primarily governed by the strength of the carbon-halogen bond and the stability of the resulting halide anion.[1][2] Weaker bonds, like the C-I bond, are more easily cleaved, leading to faster reaction rates.[3][4]
However, the SNAr mechanism proceeds through a different pathway, which can lead to a counterintuitive ordering of leaving group reactivity.[5] The reaction involves a two-step addition-elimination process. First, the nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex.[6][7][8] This initial attack is typically the rate-determining step.[6] In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.[9]
The Decisive Role of the Rate-Determining Step
Since the cleavage of the carbon-halogen bond occurs after the rate-determining step in many SNAr reactions, the bond strength has a less significant impact on the overall reaction rate compared to aliphatic substitutions.[10][11] Instead, the primary factor becomes the electrophilicity of the carbon atom being attacked.
The powerful electron-withdrawing nature of the ortho-trifluoromethyl (CF₃) group plays a crucial role in activating the benzene ring for nucleophilic attack. This effect is further modulated by the electronegativity of the halogen substituent itself. The more electronegative the halogen, the more it withdraws electron density from the ring, making the carbon atom more electrophilic and susceptible to nucleophilic attack.
This leads to a reactivity trend for halogens in many SNAr reactions that is often the reverse of that seen in SN2 reactions: F > Cl > Br > I.[5][6] The highly electronegative fluorine atom makes the attached carbon the most electron-poor, thus accelerating the rate-determining nucleophilic addition.
Iodide vs. Bromide in ortho-CF₃ Benzenes: A Head-to-Head Comparison
While the generalized SNAr trend often places fluorine and chlorine as more reactive leaving groups, the comparison between bromide and iodide in this specific context warrants a closer look at the interplay of electronic effects and bond energies.
| Property | C-Br Bond | C-I Bond | Implication for SNAr |
| Bond Dissociation Energy (kJ/mol) | ~290[4][12] | ~228[4][12] | The C-I bond is significantly weaker, facilitating easier cleavage in the second step of the SNAr mechanism. |
| Electronegativity (Pauling Scale) | 2.96[13] | 2.66[13] | Bromine is more electronegative, leading to a slightly more electrophilic carbon center, which can accelerate the initial nucleophilic attack. |
| Anion Stability | Br⁻ is a stable anion. | I⁻ is a more stable anion due to its larger size and greater polarizability.[14][15] | The higher stability of the iodide anion makes it a thermodynamically better leaving group. |
The weaker C-I bond and the greater stability of the resulting iodide anion generally make iodide a better leaving group than bromide.[1][14] In the context of SNAr reactions on ortho-CF₃ substituted benzenes, while the more electronegative bromine might slightly enhance the rate of the initial nucleophilic attack, the significantly lower C-I bond energy often leads to a faster overall reaction rate for the iodo-substituted compound.
Experimental Workflow & Data Visualization
To empirically compare the leaving group ability of iodide and bromide, a standardized SNAr reaction can be performed.
Experimental Protocol: Comparative SNAr Reaction
Objective: To compare the reaction rates of 1-bromo-2-(trifluoromethyl)benzene and 1-iodo-2-(trifluoromethyl)benzene with a common nucleophile, such as piperidine.
Materials:
-
1-Bromo-2-(trifluoromethyl)benzene
-
1-Iodo-2-(trifluoromethyl)benzene
-
Piperidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In two separate, oven-dried reaction vials, add 1.0 mmol of either 1-bromo-2-(trifluoromethyl)benzene or 1-iodo-2-(trifluoromethyl)benzene.
-
Solvent and Nucleophile Addition: To each vial, add 5 mL of anhydrous DMF and 1.2 mmol of piperidine.
-
Internal Standard: Add a known amount of the internal standard to each reaction mixture.
-
Reaction Monitoring: Heat both reactions at a constant temperature (e.g., 80 °C) and take aliquots at regular time intervals (e.g., every 30 minutes).
-
Quenching and Analysis: Quench each aliquot with water and extract with a suitable organic solvent (e.g., diethyl ether). Analyze the organic layer by GC-MS to determine the consumption of the starting material and the formation of the product.
-
Data Analysis: Plot the concentration of the starting material versus time for both reactions to determine the initial reaction rates. The reaction with the faster consumption of the starting material has the better leaving group.
Visualizing the SNAr Mechanism
The following diagram illustrates the key steps in the SNAr reaction of an ortho-trifluoromethyl-substituted halobenzene.
Caption: SNAr mechanism for ortho-CF₃ halobenzenes.
Workflow for Comparative Analysis
This diagram outlines the logical flow for experimentally comparing the two leaving groups.
Caption: Workflow for comparing leaving group ability.
Conclusion
For SNAr reactions involving ortho-trifluoromethyl substituted benzenes, both iodide and bromide are effective leaving groups. While the greater electronegativity of bromine can enhance the electrophilicity of the reaction center, the significantly weaker carbon-iodine bond and the superior stability of the iodide anion often result in a faster overall reaction rate for the iodo-substituted precursor. Therefore, in many synthetic applications where reaction kinetics are a primary concern, iodide is generally the more effective leaving group compared to bromide in this specific context. However, the optimal choice may also depend on other factors such as the nature of the nucleophile, solvent, and reaction temperature.[16] Experimental validation, as outlined in the provided protocol, is always recommended to determine the most efficient leaving group for a specific transformation.
References
-
JoVE. (2023, April 30). Leaving Groups. [Link]
-
chemguide. Learning outcome 10.3(b). [Link]
-
Creative Commons. Bond energies of C-Hal bonds. [Link]
-
The Organic Chemistry Tutor. (2023, March 22). Leaving Group Stability - SN1 and SN2 Reactions [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2021, July 5). 8.5: Physical Properties of Haloalkanes. [Link]
-
Allen. The order of bond strength among C-F, C-Cl, C-Br, C-1 is. [Link]
-
The Organic Chemistry Tutor. (2018, April 10). Bond Strength and Bond Length [Video]. YouTube. [Link]
-
Save My Exams. (2023). Reactivity of Halogenoalkanes | Cambridge (CIE) A Level Chemistry Revision Notes. [Link]
-
University of Babylon. Nucleophilic Aromatic Substitution. [Link]
-
KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
-
ACS Omega. (2022, June 2). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. [Link]
-
Chemistry Stack Exchange. (2018, December 15). Difference in leaving group ability due to variation in nucleophiles. [Link]
-
ResearchGate. Di and Trifluorobenzenes in Reactions with Me 2 EM (E = P, N; M = SiMe 3 , SnMe 3 , Li) Reagents: Evidence for a Concerted Mechanism of Aromatic Nucleophilic Substitution. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Chem Help ASAP. (2020, February 2). SNAr reaction mechanism [Video]. YouTube. [Link]
-
Longdom Publishing. (2021, April 30). Short Notes on Nucleophilic Aromatic Substitution. [Link]
-
Harvard DASH. Concerted nucleophilic aromatic substitutions. [Link]
-
Journal of the American Chemical Society. (2024, November 8). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. [Link]
-
The Organic Chemistry Tutor. (2023, January 17). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions [Video]. YouTube. [Link]
-
PMC. (2018, July 16). Concerted nucleophilic aromatic substitution with 19F− and 18F−. [Link]
-
MDPI. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]
-
Springer Nature. (2018, July 16). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
PubChem. Benzene, 1-iodo-2-(trifluoromethyl)-. [Link]
-
ResearchGate. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. [Link]
-
ResearchGate. Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. [Link]
-
Cheméo. Chemical Properties of Benzene, 1-iodo-2-(trifluoromethyl)- (CAS 444-29-1). [Link]
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High-Resolution Separation of Trifluoromethyl Iodobenzene Isomers: A Comparative HPLC Method Development Guide
Executive Summary
Separating positional isomers of disubstituted benzenes containing electron-withdrawing groups—specifically trifluoromethyl (
This guide details a proven method development strategy demonstrating that Pentafluorophenyl (PFP) stationary phases provide superior selectivity (
Part 1: The Separation Challenge
The analytes are the 1-iodo-2-(trifluoromethyl)benzene (ortho), 1-iodo-3-(trifluoromethyl)benzene (meta), and 1-iodo-4-(trifluoromethyl)benzene (para) isomers.
Physicochemical Barriers
-
Hydrophobicity Convergence: All three isomers share the same molecular formula and similar lipophilicity. On a standard C18 column, retention is governed primarily by hydrophobic effect, leading to co-elution (typically of the meta and para pair).
-
Electronic Deactivation: Both
and are electron-withdrawing groups (EWGs). This reduces the electron density of the benzene ring, making standard interactions with simple Phenyl-Hexyl columns weaker than those seen with electron-rich analytes. -
Steric Factors: The bulky Iodine atom and the rotating
group create distinct 3D molecular volumes. Only a phase capable of shape selectivity can distinguish the subtle difference between the linear para- isomer and the kinked meta- isomer.
Part 2: Comparative Column Technology
To achieve baseline resolution (
| Feature | C18 (Octadecyl) | Phenyl-Hexyl | PFP (Pentafluorophenyl) |
| Primary Mechanism | Hydrophobic Interaction | Hydrophobic + | Hydrophobic + |
| Target Analyte | Non-polar alkyls | Aromatics | Halogenated aromatics, Positional isomers |
| Isomer Selectivity | Low | Moderate | High |
| Mobile Phase Pref. | ACN or MeOH | Methanol (promotes | Methanol (promotes dipole/H-bond) |
The "Fluorine Effect" Mechanism
The PFP phase is uniquely suited for this separation because the fluorine atoms on the stationary phase create a highly electron-deficient ring. This induces a strong interaction with the electron-rich regions of the analyte (despite the EWGs, the iodine provides a polarizable cloud). Furthermore, fluorine-fluorine interactions between the column ligand and the analyte's
Part 3: Experimental Protocol
Instrumentation & Conditions
-
System: HPLC with Diode Array Detector (DAD) or UV-Vis.
-
Detection: 254 nm (primary) and 230 nm (secondary).
-
Temperature: 35°C (Temperature control is critical for PFP selectivity).
-
Flow Rate: 1.0 mL/min.[1]
Mobile Phase Strategy
Critical Insight: Acetonitrile (ACN) contains
Method Development Workflow
Experiment A: Column Screening (Isocratic)
-
Condition: 70:30 Methanol:Water (v/v).[2]
-
Goal: Assess selectivity (
) between meta and para isomers.
Experiment B: Gradient Optimization (PFP Phase)
-
Solvent A: Water (0.1% Formic Acid).
-
Solvent B: Methanol (0.1% Formic Acid).
-
Gradient: 60% B to 80% B over 15 minutes.
Part 4: Comparative Data Analysis
The following data represents typical chromatographic behavior for halogenated aromatic isomers under the conditions described above.
Table 1: Performance Metrics (Isocratic 70% MeOH)
| Column Phase | Retention Order | Resolution ( | Selectivity ( | Result |
| C18 | o < m/p (co-elute) | 0.8 (Partial) | 1.02 | Fail |
| Phenyl-Hexyl | o < m < p | 1.2 (Shoulder) | 1.05 | Marginal |
| PFP | o < m < p | 2.8 (Baseline) | 1.15 | Pass |
Note: The ortho isomer typically elutes first due to the "ortho effect"—steric hindrance prevents the substituent groups from allowing the benzene ring to lie flat against the stationary phase, reducing retention. The para isomer, being planar and linear, maximizes surface area contact (shape selectivity), resulting in the longest retention on PFP.
Visualizing the Decision Process
The following diagram illustrates the logical flow for selecting the appropriate method parameters.
Caption: Decision tree highlighting the shift from C18 to PFP and the critical choice of Methanol to maximize selectivity.
Part 5: Interaction Mechanisms
To understand why the PFP column works, we must visualize the molecular interactions. The PFP ligand acts as a Lewis acid (electron acceptor) due to the five fluorine atoms, while the iodine on the analyte acts as a polarizable Lewis base.
Caption: Comparison of single-mode interaction (C18) vs. multi-mode interaction (PFP) responsible for isomer resolution.
References
-
Advanced Chromatography Technologies (ACE). (n.d.). ACE C18-PFP: A unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase.[1][3] Chromatography Today. [Link][4]
-
Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Application Note 5991-4363EN. [Link]
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. [Link]
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. [Link]
Sources
Comparative Guide: Infrared Spectroscopy Analysis of 1-iodo-4-methyl-2-(trifluoromethyl)benzene
Executive Summary & Structural Logic
This guide provides a technical framework for validating the identity of 1-iodo-4-methyl-2-(trifluoromethyl)benzene (IMTFB) using Infrared (IR) Spectroscopy.[1] As a key intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals, distinguishing this molecule from its precursors (often anilines or non-iodinated arenes) is critical.
Because the C–I bond stretch is often outside the standard Mid-IR window (<600 cm⁻¹), this guide focuses on the fingerprint region shifts and substitution pattern indicators (1,2,4-trisubstituted benzene) as the primary modes of confirmation.[1]
Structural Vibrational Analysis
The molecule is defined by three distinct functionalities on the benzene ring:
-
Trifluoromethyl Group (-CF₃): Dominates the 1100–1350 cm⁻¹ region.[1][2][3]
-
Iodine (-I): Heavy atom effect; lowers ring breathing frequencies; "silent" in functional group region.[1][2][3]
-
Methyl Group (-CH₃): Provides aliphatic C–H anchors at ~2900 cm⁻¹.[1][2][3]
Figure 1: Structural dissection of vibrational modes for IMTFB.
Comparative Spectral Analysis
To validate the product, one must compare it against its most likely precursor.[3] In many synthetic routes, this is 4-methyl-2-(trifluoromethyl)aniline (via Sandmeyer reaction) or 4-methylbenzotrifluoride (via electrophilic iodination).[1][2]
Table 1: Critical Peak Assignments & Shifts
| Vibrational Mode | Target: this compound | Comparator: 4-methyl-2-(trifluoromethyl)aniline | Diagnostic Value |
| N-H Stretch | ABSENT | 3300–3500 cm⁻¹ (Doublet) | Primary Confirmation. Disappearance confirms conversion of amine to halide.[1] |
| Ar-H Stretch | 3030–3080 cm⁻¹ (Weak) | 3030–3080 cm⁻¹ | Confirming aromaticity (non-diagnostic).[1][2] |
| Aliph. C-H Stretch | 2920–2980 cm⁻¹ (Methyl) | 2920–2980 cm⁻¹ | Confirms integrity of the methyl group.[3] |
| C-F Stretch | 1310–1330 cm⁻¹ (Sym) 1100–1200 cm⁻¹ (Asym) | 1310–1330 cm⁻¹1100–1200 cm⁻¹ | Strongest Bands. Confirms -CF₃ retention.[1][2] |
| Ring Breathing | ~1480, 1570 cm⁻¹ | ~1500, 1620 cm⁻¹ (N-H bend overlap) | Iodine mass shifts ring modes to lower wavenumbers.[1][2][3] |
| OOP Bending | 810–830 cm⁻¹ (2 Adj H) 870–890 cm⁻¹ (1 Iso H) | Different pattern due to N-H wagging interference.[1][2] | Crucial for Isomer ID. Confirms 1,2,4-pattern. |
| C-I Stretch | < 600 cm⁻¹ (Often Far-IR) | N/A | Usually not visible in standard FTIR; inferred by lack of other groups.[1][2] |
Detailed Mechanism of Identification
-
The "Silent" Iodine: Unlike Chlorine (strong band ~1080 cm⁻¹) or Bromine, the C–I stretch is weak and appears in the Far-IR (often ~500 cm⁻¹).[1][2] Do not look for a strong C–I peak to confirm product. Instead, look for the absence of the precursor's functional group (e.g., N-H or C-H from the ipso position).[1][2]
-
The 1,2,4-Substitution Pattern: The target molecule has hydrogens at positions 3, 5, and 6.[1][2][3]
Experimental Protocol (Self-Validating)
Objective: Obtain a high-fidelity spectrum to distinguish the iodinated product from starting materials.
Recommended Technique: Attenuated Total Reflectance (ATR)[1][2]
-
Why? Iodinated aromatics are often liquids or low-melting solids.[1][2][3] ATR requires no sample preparation (avoiding KBr pellet moisture contamination) and handles high-refractive-index fluids like iodides well.[1]
Step-by-Step Workflow
-
System Blanking:
-
Sample Loading:
-
Apply 10–20 µL of This compound to the crystal.
-
Note: If the sample is volatile, use a capped ATR press.[3]
-
-
Acquisition:
-
Validation Logic (The "Go/No-Go" Decision):
Figure 2: Decision tree for spectral validation of the target molecule.
Interpretation of Results
The "Fingerprint" Region (1500–600 cm⁻¹)
This is the most reliable region for this specific molecule.
-
1320 cm⁻¹: Symmetric C–F stretch. This will be the most intense peak in the spectrum.[3]
-
1120–1160 cm⁻¹: Asymmetric C–F stretches. Usually appears as a complex, split band.[2][3][4]
-
1050–1060 cm⁻¹: In-plane C–H bending.
-
880 cm⁻¹: Out-of-plane bending for the isolated hydrogen at position 3 (sandwiched between the bulky Iodine and CF₃ group).[1]
-
820 cm⁻¹: Out-of-plane bending for the two adjacent hydrogens at positions 5 and 6.[1]
Common Impurities[1][3]
-
Toluene derivatives: If the CF₃ group was hydrolyzed (rare but possible under extreme conditions), the strong 1320 band will vanish, replaced by weaker bands.[1][2]
-
Non-iodinated precursor: If the iodination failed, the ring breathing modes (1450-1600 cm⁻¹) will shift to higher frequencies due to the lower mass of the substituent (H vs I).
References
-
NIST Mass Spectrometry Data Center. Benzene, 1-fluoro-4-(trifluoromethyl)- Infrared Spectrum.[5] National Institute of Standards and Technology.[1][3] Available at: [Link] (Used for comparative CF3/Benzene ring baseline data).[2]
-
Larkin, P. (2011).[1][2][3] Infrared and Raman Spectroscopy: Principles and Spectral Interpretation.[1][2][3][6] Elsevier.[1][3] (Source for 1,2,4-trisubstituted benzene OOP bending rules).
-
SpectraBase. Benzene, 1-iodo-4-(trifluoromethyl)- Spectrum.[1][7] John Wiley & Sons.[1][2][3][7] Available at: [Link] (Used for para-isomer cross-reference).[2]
Sources
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- 2. 1-Iodo-2-(trifluoromethoxy)benzene | C7H4F3IO | CID 2777292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzene, 1-iodo-2-(trifluoromethyl)- | C7H4F3I | CID 67957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Benzene, 1-fluoro-4-(trifluoromethyl)- [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-Methylbenzotrifluoride | C8H7F3 | CID 80230 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Guide to the Proper Disposal of 1-Iodo-4-methyl-2-(trifluoromethyl)benzene
Immediate Safety Briefing: Core Hazards & Precautions
Before handling or disposing of this compound, it is critical to understand its hazard profile. Based on data from structurally related compounds, 1-Iodo-4-methyl-2-(trifluoromethyl)benzene should be treated as a substance that:
-
Causes Irritation: It is expected to cause skin, eye, and respiratory tract irritation[1][2][3][4].
-
Is a Combustible Liquid: While not highly flammable, it is a combustible liquid and should be kept away from heat and ignition sources[1][4].
-
Generates Toxic Byproducts: Upon combustion, it can produce highly toxic and corrosive gases, including carbon monoxide, carbon dioxide, hydrogen iodide, and hydrogen fluoride[1][2].
-
Is Light-Sensitive: Stability may be affected by exposure to light[1].
Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Table 1: Hazard Summary and Essential PPE
| Hazard Classification | Description | Required Personal Protective Equipment (PPE) |
| Skin Irritant | Causes skin irritation upon contact[1][3]. | Nitrile gloves, fastened lab coat. Use proper glove removal technique[5]. |
| Eye Irritant | Causes serious eye irritation[1][3]. | Chemical safety goggles or a face shield[1]. |
| Respiratory Irritant | Vapors may cause respiratory irritation[1][3][5]. | Work exclusively in a well-ventilated chemical fume hood[6]. |
| Waste Category | Halogenated Organic Compound | Segregation from non-halogenated waste is mandatory[6][7]. |
The Core Principle: Why Halogenated Waste is Different
This compound contains both iodine and fluorine atoms. This classifies it as a halogenated organic compound . This is the single most important factor governing its disposal.
Causality: Standard incineration of non-halogenated organic waste primarily produces CO₂, H₂O, and other relatively simple oxides. However, the combustion of halogenated compounds generates highly corrosive and toxic acidic gases (in this case, Hydrogen Iodide and Hydrogen Fluoride). Licensed hazardous waste disposal facilities use specialized incinerators equipped with "scrubbers" and afterburners to neutralize these acidic gases before they are released into the atmosphere[5]. This specialized treatment is more complex and costly, necessitating the strict segregation of halogenated from non-halogenated waste streams[7][8]. Mixing these waste streams leads to improper treatment, environmental harm, and regulatory non-compliance.
Step-by-Step Disposal Protocol
This protocol covers the disposal of liquid waste, contaminated solid waste, and empty containers.
Protocol A: Disposal of Liquid Waste
-
Designate a Waste Container:
-
Label the Container (Before First Use):
-
Transfer the Waste:
-
Storage Pending Disposal:
-
Arrange for Professional Disposal:
Protocol B: Disposal of Contaminated Solids
-
Segregation:
-
Collect any items contaminated with this compound, such as pipette tips, gloves, or absorbent materials used for small spills.
-
These items must also be treated as halogenated waste.
-
-
Containment:
-
Place contaminated solids into a designated, durable, and sealable container or a double-bagged arrangement[7].
-
Label the container or bag clearly as "Halogenated Organic Solid Waste" and list the chemical contaminant.
-
-
Disposal:
-
Store and dispose of this container alongside your halogenated liquid waste by contacting your EHS office.
-
Protocol C: Disposal of Empty Containers
-
Definition of "Empty": An "empty" container is one from which all contents have been removed by normal means and that holds no more than 3% residual content by weight[7].
-
Procedure: For containers that held this compound, do not rinse them into the sink.
-
Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
Crucially, collect all rinsate as halogenated organic liquid waste and add it to your designated waste container.
-
Once rinsed, the container can often be disposed of as non-hazardous waste (e.g., glass recycling), but you must first deface the label to prevent confusion.
-
Always confirm this procedure with your institution's EHS guidelines , as some may require all empty containers of particularly toxic chemicals to be collected by the hazardous waste team[7].
-
Emergency Procedures: Spill Management
Should a spill occur, follow these steps immediately:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.
-
Control Ignition Sources: Immediately remove all sources of heat, sparks, and flame from the area[2][10].
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Contain the Spill:
-
Collect and Dispose:
-
Using non-sparking tools, carefully scoop the absorbed material and spill residue into a designated container for halogenated solid waste[2].
-
Seal and label the container appropriately.
-
-
Decontaminate: Clean the spill area thoroughly.
-
Seek Medical Attention: If there is any skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention[2].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Decision workflow for segregating and disposing of waste.
References
-
Hazardous Waste Guide. UTIA Safety Office. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
Safe Handling & Disposal of Organic Substances. Science Ready. [Link]
-
Halogenated Waste. University of Wisconsin-Milwaukee. [Link]
-
Benzene, 1-iodo-4-(trifluoromethyl)- Safety and Hazards. PubChem, National Institutes of Health. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
EHS- Iodination Guideline. Stony Brook University. [Link]
-
1-Iodo-4-(trifluoromethoxy)benzene Safety and Hazards. PubChem, National Institutes of Health. [Link]
-
Iodinations: Standard Operating Procedures. The University of Vermont. [Link]
-
Standard Operating Procedure for work with Iodine. Duke University Shared Materials Instrumentation Facility. [Link]
-
Chemicals Guidance. MIT Environmental Health & Safety. [Link]
-
Safety Data Sheet: 1-Chloro-4-(trifluoromethyl)benzene. Airgas. [Link]
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- 5. capotchem.cn [capotchem.cn]
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- 10. airgas.com [airgas.com]
Personal protective equipment for handling 1-Iodo-4-methyl-2-(trifluoromethyl)benzene
This comprehensive guide details the Personal Protective Equipment (PPE) and handling protocols for 1-Iodo-4-methyl-2-(trifluoromethyl)benzene . As a specialized halogenated aromatic compound, it presents specific risks related to skin absorption, respiratory irritation, and potential decomposition hazards (e.g., Hydrogen Fluoride, Hydrogen Iodide).
This protocol is designed for researchers and safety officers, prioritizing a "defense-in-depth" strategy that layers engineering controls, administrative protocols, and PPE.
Executive Safety Summary
| Parameter | Critical Specification |
| Chemical Identity | This compound (Aryl Iodide / Trifluoromethyl derivative) |
| Primary Hazards | Skin/Eye Irritant (H315, H319) , Respiratory Irritant (H335) .[1][2] Potential for HF/HI release in fire. |
| Physical State | Typically a liquid or low-melting solid . Treat as a liquid splash hazard. |
| Glove Requirement | Double Nitrile (0.11 mm min) or Viton/Butyl for prolonged contact. |
| Respiratory | Fume Hood Mandatory . N95/P100 backup for solids; OV/AG cartridge for spills. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+). Face shield for volumes >50 mL. |
Hazard Analysis & Risk Assessment
Effective PPE selection requires understanding the specific molecular hazards.
-
Aryl Iodide Moiety: The carbon-iodine bond is weak and photosensitive. Decomposition can release free iodine (
), a corrosive oxidizer. -
Trifluoromethyl Group (
): Enhances lipophilicity, increasing the rate of skin absorption . In a fire or thermal decomposition event, this group can generate Hydrogen Fluoride (HF) , a critical bone-seeking poison. -
Methyl Group: Increases flammability slightly compared to fully halogenated analogs.
GHS Classification (Derived from Structural Analogs):
PPE Selection Framework
Eye and Face Protection
-
Standard Handling (<50 mL): Chemical Splash Goggles (indirectly vented). Reasoning: Safety glasses do not seal against liquid splashes or vapors that can bypass the lens.
-
Large Scale / Synthesis (>50 mL): Polycarbonate Face Shield over Splash Goggles. Reasoning: Protects the neck and face from projectile glass in case of reaction runaway or pressurization.
Hand Protection (Glove Logic)
The lipophilic nature of the
-
Primary Barrier (Inner Glove): Nitrile (0.11 mm / 4 mil). Function: Dexterity and incidental splash protection.
-
Secondary Barrier (Outer Glove): Nitrile (0.11 mm / 4 mil) or Neoprene. Function: Sacrificial layer. Remove immediately upon contamination.
-
High-Risk Handling (Spills/Immersion): Silver Shield (Laminate) or Viton gloves. Reasoning: These materials offer >480 min breakthrough time for halogenated aromatics.
Respiratory Protection
-
Engineering Control (Primary): All transfers must occur in a certified Chemical Fume Hood with a face velocity of 80–100 fpm.
-
PPE (Secondary/Emergency):
-
Particulate: N95 or P100 (if solid/dusty).
-
Vapor: Half-face respirator with Organic Vapor / Acid Gas (OV/AG) cartridges. Reasoning: The "AG" component protects against potential acidic decomposition products (HI, HF).
-
Body Protection
-
Lab Coat: 100% Cotton or Nomex (flame-resistant). Avoid synthetic blends that melt onto skin.
-
Apron: Chemical-resistant rubber apron required for transfers >100 mL.
Operational Protocols
PPE Donning & Doffing Workflow
Proper removal is as critical as wearing the gear to prevent secondary exposure.
Figure 1: Sequential PPE Donning and Doffing Protocol to minimize cross-contamination.
Handling Techniques
-
Light Protection: Wrap storage containers in aluminum foil. Aryl iodides degrade under UV light, releasing corrosive Iodine (
). -
Weighing: If solid, weigh in a closed balance or use a static-free funnel. If liquid, use positive displacement pipettes to prevent dripping.
-
Temperature: Store at 2–8°C if possible to reduce vapor pressure, but bring to room temperature before opening to prevent condensation (water acts as a nucleophile).
Emergency Response Plan
Spill Management (<50 mL)
-
Alert: Notify nearby personnel.
-
PPE Upgrade: Wear Silver Shield gloves and OV/AG Respirator if outside the hood.
-
Containment: Surround spill with absorbent pads (polypropylene).
-
Neutralization: Do not use water. Absorb liquid with vermiculite or sand.
-
Cleanup: Collect into a distinct hazardous waste bag labeled "Halogenated Organic Debris."
Exposure First Aid
-
Skin Contact: Immediately flush with water for 15 minutes .[3][6] Do not use organic solvents (ethanol/acetone) as they increase absorption of the
compound. -
Eye Contact: Flush at eyewash station for 15 minutes , holding eyelids open. Seek ophthalmological evaluation.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).
Disposal & Waste Management
| Waste Stream | Classification | Protocol |
| Liquid Waste | Halogenated Organic | Segregate from non-halogenated solvents. Do not mix with strong oxidizers or acids. |
| Solid Waste | Hazardous Debris | Contaminated gloves, paper towels, and silica gel go into double-bagged hazardous waste bins. |
| Glassware | Chemically Contaminated | Rinse with acetone (collect rinsate as halogenated waste) before standard washing. |
Visual Decision Logic: PPE Selection
Figure 2: Decision matrix for selecting appropriate PPE based on experimental conditions.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67993, 1-Iodo-4-(trifluoromethyl)benzene. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]
-
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, Updated Version (2011). National Academies Press. Retrieved from [Link]
Sources
- 1. Benzene, 1-iodo-4-(trifluoromethyl)- | C7H4F3I | CID 67993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Iodo-2-methyl-1-(trifluoromethyl)benzene | 930599-57-8 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. capotchem.cn [capotchem.cn]
- 6. capotchem.cn [capotchem.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
